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  • Product: Tigloidine hydrobromide
  • CAS: 22846-83-9

Core Science & Biosynthesis

Foundational

Comparative Structure-Activity Relationship (SAR): Tigloidine Hydrobromide vs. Atropine

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) between Tigloidine hydrobromide and Atropine , designed for researchers in neuropharmacology and medicinal chemistry. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) between Tigloidine hydrobromide and Atropine , designed for researchers in neuropharmacology and medicinal chemistry.

Executive Summary

Tigloidine and Atropine are both tropane alkaloids acting as muscarinic acetylcholine receptor (mAChR) antagonists. However, their distinct structural features—specifically the stereochemistry at the C-3 position of the tropane ring and the nature of the esterifying acid—result in divergent pharmacological profiles. While Atropine acts as a potent, non-selective parasympatholytic with high peripheral affinity, Tigloidine exhibits a lower peripheral potency but a favorable therapeutic index for central nervous system (CNS) applications, historically utilized in the management of Parkinsonism. This guide dissects the molecular determinants of these differences.

Structural Chemistry Analysis

The core differentiation lies in two domains: the tropane skeleton stereochemistry and the acyl moiety .

The Tropane Skeleton: Tropine vs. Pseudotropine

The tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane) serves as the scaffold. The orientation of the hydroxyl group at C-3 relative to the nitrogen bridge is the stereochemical switch.

  • Atropine (Tropine Ester): Derived from tropine (3

    
    -tropanol). The ester group occupies the axial  (or pseudo-axial) position relative to the piperidine ring chair conformation. This conformation is critical for the "aromatic pocket" fit within the muscarinic receptor.
    
  • Tigloidine (Pseudotropine Ester): Derived from pseudotropine (3

    
    -tropanol). The ester group occupies the equatorial  position. This conformational change alters the vector of the acyl group, significantly impacting receptor binding affinity.
    
The Acyl Moiety: Tropic Acid vs. Tiglic Acid
  • Atropine (Tropic Acid): The esterifying acid is (

    
    )-tropic acid  (3-hydroxy-2-phenylpropanoic acid). It contains:
    
    • An aromatic ring (essential for

      
      -
      
      
      
      interactions with receptor residues like Trp/Tyr).
    • A hydroxymethyl group (essential for hydrogen bonding).

  • Tigloidine (Tiglic Acid): The esterifying acid is tiglic acid ((E)-2-methylbut-2-enoic acid). It is:

    • Aliphatic and unsaturated.

    • Lacks the aromatic ring and the hydroxyl group.

Structural Visualization

The following diagram illustrates the chemical hierarchy and structural divergence.

ChemicalStructure TropaneCore Tropane Skeleton (8-methyl-8-azabicyclo[3.2.1]octane) Tropine Tropine (3α-OH) Axial Conformation TropaneCore->Tropine Stereoselectivity Pseudotropine Pseudotropine (3β-OH) Equatorial Conformation TropaneCore->Pseudotropine Stereoselectivity Atropine ATROPINE High Affinity Antagonist Tropine->Atropine Esterification Tigloidine TIGLOIDINE Low Affinity / CNS Selective Pseudotropine->Tigloidine Esterification TropicAcid Tropic Acid (Aromatic + OH group) TropicAcid->Atropine Acyl Donor TiglicAcid Tiglic Acid (Aliphatic Unsaturated) TiglicAcid->Tigloidine Acyl Donor

Figure 1: Structural derivation of Atropine and Tigloidine highlighting stereochemical and acyl group differences.

Structure-Activity Relationship (SAR)

The pharmacological divergence is a direct function of the receptor binding pocket requirements. The muscarinic receptor orthosteric binding site is deeply buried and requires specific pharmacophores for high-affinity binding.

Binding Affinity Determinants

Atropine's


 is typically in the nanomolar range (0.2 - 1.0 nM) . Tigloidine displays significantly lower affinity (micromolar range).
Structural FeatureAtropine InteractionTigloidine InteractionSAR Impact
Cationic Head Protonated Nitrogen binds to Asp105 (M1) via ionic interaction.Identical interaction.[1][2]Neutral. Both compounds possess the requisite tertiary amine.
Ester Linkage Hydrogen bonding with Thr/Tyr residues.Present, but orientation differs due to pseudotropine scaffold.Moderate. Equatorial orientation in Tigloidine may reduce H-bond optimization.
Acyl Tail (Aromatic) Phenyl ring forms strong

-

stacking with Trp378/Tyr381.
Absent. Replaced by aliphatic methyl-butene chain.Critical. Loss of

-interaction drastically reduces affinity.
Acyl Tail (Hydroxyl) Hydroxymethyl group forms H-bonds (essential for high potency).Absent. Critical. Further reduction in binding energy.
The "Therapeutic Window" Paradox

One might assume high affinity (Atropine) is superior. However, in treating Parkinsonism , the goal is to restore the striatal Dopamine/Acetylcholine balance without causing systemic anticholinergic toxicity (dry mouth, urinary retention, mydriasis).

  • Atropine: High peripheral potency means therapeutic CNS doses are often limited by peripheral side effects.

  • Tigloidine: The lack of the "high-affinity" tropic acid moiety reduces peripheral potency. However, its lipophilicity (aided by the aliphatic tiglyl group) allows sufficient BBB penetration. This creates a shifted dose-response curve where CNS efficacy can be achieved with a more manageable peripheral side-effect profile.

Mechanistic Pathway

Both compounds function by competitive antagonism at the Muscarinic Acetylcholine Receptor (mAChR), preventing G-protein coupling and downstream signaling.

SignalingPathway ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1/M4) (Striatum) ACh->Receptor Activation GProtein Gq/11 or Gi/o Protein Receptor->GProtein Signal Transduction Tigloidine Tigloidine (Competitive Antagonist) Tigloidine->Receptor Blockade (||) PLC Phospholipase C (PLC) GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Tremor Cholinergic Overactivity (Tremor/Rigidity) Calcium->Tremor

Figure 2: Mechanism of action.[2][3][4][5][6] Tigloidine blocks the receptor, preventing the cascade leading to cholinergic motor overactivity.

Experimental Protocols for Validation

To empirically validate the SAR claims above, the following "self-validating" experimental workflows are recommended.

Radioligand Binding Assay (Affinity Determination)

This protocol quantifies the affinity (


) of Tigloidine vs. Atropine at M1 receptors.

Reagents:

  • Ligand:

    
    -QNB (Quinuclidinyl benzilate) - High affinity non-selective antagonist.
    
  • Tissue: Rat cerebral cortex homogenate (rich in M1 receptors).

  • Buffer: 50 mM Na-K phosphate buffer, pH 7.4.

Protocol:

  • Preparation: Homogenize tissue in buffer; centrifuge at 20,000 x g for 15 min. Resuspend pellet.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Tissue homogenate.
      
    • 50

      
      L 
      
      
      
      -QNB (Final conc. ~0.2 nM).
    • 50

      
      L Test Compound (Tigloidine or Atropine) in serial dilutions (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Tissue Bath Assay (Peripheral Potency)

To demonstrate the reduced peripheral activity of Tigloidine.

Protocol Workflow:

AssayWorkflow Step1 1. Isolation Guinea Pig Ileum Step2 2. Mounting Organ Bath (Tyrode's Sol, 37°C, O2) Step1->Step2 Step3 3. Stimulation Induce contraction with Carbachol (EC80) Step2->Step3 Step4 4. Treatment Add Cumulative Doses of Tigloidine/Atropine Step3->Step4 Step5 5. Measurement Record Isotonic Contraction via Transducer Step4->Step5 Step6 6. Calculation Determine pA2 (Schild Plot) Step5->Step6

Figure 3: Functional assay workflow to determine peripheral antispasmodic potency.

References

  • PubChem. (n.d.). Tigloidine. National Library of Medicine. Retrieved from [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products. Pharmacological Reports. Retrieved from [Link]

  • Hulme, E. C., et al. (1978). Muscarinic receptor binding in rat brain synaptic membranes. Molecular Pharmacology. Retrieved from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. Retrieved from [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to Tigloidine Hydrobromide (CAS 22846-83-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Tigloidine Hydrobromide, a tropane alkaloid with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tigloidine Hydrobromide, a tropane alkaloid with significant pharmacological interest. Drawing upon established scientific principles and field-proven insights, this document delves into the core chemical properties, analytical methodologies, and pharmacological context of this compound. The information herein is intended to empower researchers and drug development professionals in their work with Tigloidine Hydrobromide.

Introduction and Core Chemical Identity

Tigloidine is a naturally occurring tropane alkaloid found as a minor constituent in various Solanaceae plants, most notably Duboisia myoporoides, a native Australian shrub.[1][2] It is the tiglyl ester of pseudotropine.[3] As a derivative of the tropane skeleton, it shares structural similarities with well-known alkaloids like atropine and scopolamine, and consequently, exhibits anticholinergic properties.[1] Historically, it was marketed under the trade name Tropigline for the treatment of Parkinsonism.[1] The hydrobromide salt enhances the compound's stability and solubility, making it more suitable for pharmaceutical research and development.

Chemical Structure and Properties

The fundamental chemical and physical properties of Tigloidine and its hydrobromide salt are summarized in the table below.

PropertyValueSource(s)
Chemical Name (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate hydrobromide[1]
CAS Number 22846-83-9 (Hydrobromide); 495-83-0 (Free Base)[1]
Molecular Formula C₁₃H₂₂BrNO₂[4]
Molecular Weight 304.23 g/mol [4]
Appearance Data not available; likely a white to off-white crystalline solid.
Melting Point Data not available for the hydrobromide salt.
Solubility Qualitative data suggests solubility in water and polar organic solvents. Quantitative data is not readily available.[5]
pKa Data not available.

Synthesis and Purification

While Tigloidine can be isolated from its natural source, Duboisia myoporoides, this process can be complex due to its presence as a minor alkaloid alongside numerous other tropane derivatives.[1][2][6] Chemical synthesis offers a more controlled and scalable approach.

Conceptual Synthetic Pathway

The synthesis of Tigloidine involves the esterification of pseudotropine with tiglic acid or a more reactive derivative like tigloyl chloride. The biosynthesis of pseudotropine-derived alkaloids involves the reduction of tropinone.[7] A plausible synthetic route is outlined below.

Tigloidine_Synthesis Tropinone Tropinone Reduction Reduction (e.g., NaBH₄) Tropinone->Reduction Pseudotropine Pseudotropine Reduction->Pseudotropine Esterification Esterification Pseudotropine->Esterification Tigloidine_Base Tigloidine (Free Base) Esterification->Tigloidine_Base Tigloyl_Chloride Tigloyl Chloride Tigloyl_Chloride->Esterification Protonation Protonation (HBr) Tigloidine_Base->Protonation Tigloidine_HBr Tigloidine Hydrobromide Protonation->Tigloidine_HBr Tigloidine_Degradation Tigloidine_HBr Tigloidine Hydrobromide Hydrolysis Hydrolysis (Acid/Base) Tigloidine_HBr->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Tigloidine_HBr->Oxidation Isomerization Isomerization (e.g., Light/Heat) Tigloidine_HBr->Isomerization Pseudotropine Pseudotropine Hydrolysis->Pseudotropine Tiglic_Acid Tiglic Acid Hydrolysis->Tiglic_Acid N_Oxide Tigloidine N-oxide Oxidation->N_Oxide Isomer Tigloidine Isomer Isomerization->Isomer

Caption: Potential degradation pathways of Tigloidine Hydrobromide.

Pharmacological Profile: Anticholinergic Mechanism of Action

Tigloidine, like other tropane alkaloids, exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs). [8]These receptors are involved in a wide range of physiological processes in both the central and peripheral nervous systems.

Interaction with Muscarinic Receptors

Anticholinergic_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh_Vesicle->ACh Release mAChR Muscarinic ACh Receptor (M1-M5) Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) mAChR->Cellular_Response Activates Tigloidine Tigloidine Tigloidine->mAChR Blocks ACh->mAChR Binds

Caption: Anticholinergic mechanism of Tigloidine at the synapse.

Analytical Methodologies

The accurate and precise quantification of Tigloidine hydrobromide is essential for research, development, and quality control. A range of analytical techniques can be employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of Tigloidine hydrobromide. While specific spectral data for the hydrobromide salt is not widely published, the spectra would exhibit characteristic signals for the tropane ring system and the tiglyl moiety. [10][11][12]* Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is invaluable for the identification and quantification of Tigloidine. The fragmentation pattern in the mass spectrum provides structural information. [13][14][15]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group and the N-H stretch of the protonated amine in the hydrobromide salt. [16][17][18]

Chromatographic Separation and Quantification

A stability-indicating HPLC method is the gold standard for the quantitative analysis of pharmaceuticals. [19][20][21]The following outlines a proposed HPLC method for the analysis of Tigloidine hydrobromide.

5.2.1. Proposed HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectral analysis).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in mobile phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Detection Quantification Quantification (Peak area vs. standard curve) Data_Acquisition->Quantification

Caption: General workflow for HPLC analysis of Tigloidine Hydrobromide.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a suitable technique for the analysis of tropane alkaloids, often requiring derivatization to improve volatility and thermal stability. [8][22][23][24][25] Proposed GC-MS Protocol:

  • Sample Preparation: Extraction of the free base from an alkalinized aqueous solution into an organic solvent.

  • Derivatization (Optional but Recommended): Silylation of the molecule to protect the hydroxyl group that may be present due to hydrolysis and to improve chromatographic performance.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column.

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient to ensure good separation of analytes.

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Conclusion

Tigloidine hydrobromide remains a compound of significant interest due to its anticholinergic properties and potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, synthesis, stability, pharmacology, and analytical methodologies. While there are gaps in the publicly available data for this specific salt, the information presented, based on the broader knowledge of tropane alkaloids, provides a solid foundation for researchers. Further studies to generate specific spectroscopic, solubility, and stability data are warranted to fully characterize this promising molecule.

References

  • PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]

  • Wikipedia. (n.d.). Tigloidine. [Link]

  • ResearchGate. (n.d.). 1 H (500 MHz) and 13 C NMR (125 MHz) data for alkaloids 3, 5, 8, and 9. [Link]

  • MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

  • National Center for Biotechnology Information. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. [Link]

  • PubMed. (2016). Discrimination of wild types and hybrids of Duboisia myoporoides and Duboisia leichhardtii at different growth stages using 1H NMR-based metabolite profiling and tropane alkaloids-targeted HPLC-MS analysis. [Link]

  • PubChem. (n.d.). (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate. [Link]

  • National Center for Biotechnology Information. (2022). Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. [Link]

  • PubMed. (2002). GC-MS investigation of tropane alkaloids in Datura stramonium. [Link]

  • PubMed. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. [Link]

  • Griffith University. (n.d.). Duboisia myoporoides: The Medical Career of a Native Australian Plant. [Link]

  • Google Patents. (n.d.). Method for preparing galantamine hydrobromide.
  • PubMed. (2013). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. [Link]

  • ResearchGate. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. [Link]

  • ResearchGate. (n.d.). Comparative analysis of tigloyl hydroxynorpseudotropine isomers. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... [Link]

  • ResearchGate. (2022). (PDF) Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. [Link]

  • ResearchGate. (n.d.). (PDF) Advancing the Duboisia industry for sustainable alkaloids. [Link]

  • SciSpace. (2017). Development and validation of stability indicating hptlc method for estimation of swertiamarin in bulk and dosage form. [Link]

  • PubMed. (1988). The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. [Link]

  • MDPI. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway of mitragynine. [Link]

  • National Center for Biotechnology Information. (2020). Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics. [Link]

  • MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • ResearchGate. (2024). (PDF) Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. [Link]

  • Google Patents. (n.d.). Compound and pharmaceutical composition.
  • MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • PubMed. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. [Link]

  • Google Patents. (n.d.). Alkaloides of mappia foetida, method of their production, their use for production of pharmaceutical agents and pharmaceutical agents and pharmaceutical agents containing them.
  • ResearchGate. (n.d.). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD.... [Link]

  • National Center for Biotechnology Information. (2014). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. [Link]

  • Academia. (n.d.). Duboisia myoporoides: the medical career of an Australian plant. [Link]

  • Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • MDPI. (2024). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L. [Link]

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Foundational

Technical Monograph: Tigloidine Hydrobromide in Parkinsonism

This technical guide details the pharmacological profile of Tigloidine Hydrobromide , a tropane alkaloid historically significant in the treatment of Parkinsonism. Executive Summary Tigloidine hydrobromide (Trade Name: T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile of Tigloidine Hydrobromide , a tropane alkaloid historically significant in the treatment of Parkinsonism.

Executive Summary

Tigloidine hydrobromide (Trade Name: Tropigline) is a tropane alkaloid and the tiglic acid ester of pseudotropine. Historically utilized in the mid-20th century for the management of Parkinsonism (specifically post-encephalitic and idiopathic forms), it functions as a centrally active anticholinergic agent.

While largely superseded by synthetic anticholinergics (e.g., benztropine, trihexyphenidyl) and dopaminergics (levodopa), Tigloidine remains a critical case study in Structure-Activity Relationships (SAR) . It demonstrates how stereochemical inversion (pseudotropine vs. tropine) can modulate potency and therapeutic index, offering a "gentler" anticholinergic profile with reduced peripheral toxicity compared to its structural isomer, atropine.

Chemical & Structural Basis

To understand Tigloidine, one must contrast it with Atropine. Both are esters of tropane-3-ol, but they differ in the stereochemistry of the hydroxyl group and the identity of the esterifying acid.

  • Atropine: Ester of Tropine (3

    
    -hydroxy) + Tropic Acid.
    
  • Tigloidine: Ester of Pseudotropine (3

    
    -hydroxy) + Tiglic Acid.
    

This stereochemical switch from


 (axial) to 

(equatorial) significantly alters the binding affinity to muscarinic acetylcholine receptors (mAChRs).
Synthesis Pathway

The synthesis of Tigloidine confirms its structural identity. It is produced via the esterification of pseudotropine with tigloyl chloride.

Synthesis cluster_0 Stereochemical Inversion Tropinone Tropinone (Precursor) Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine Reduction (Na/EtOH or H2/Pt) Tigloidine Tigloidine (Tigloyl-pseudotropine) Pseudotropine->Tigloidine Esterification TigloylCl Tigloyl Chloride (Acylating Agent) TigloylCl->Tigloidine

Figure 1: Synthetic pathway showing the derivation of Tigloidine from Tropinone via the pseudotropine intermediate.

Pharmacodynamics: Mechanism of Action

The Cholinergic-Dopaminergic Balance

In Parkinsonism, the degeneration of dopaminergic neurons in the Substantia Nigra leads to a depletion of dopamine in the striatum. This creates a relative overactivity of cholinergic interneurons. The resulting imbalance causes the classic motor symptoms: rigidity, tremor, and bradykinesia.

Tigloidine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically M1 and M4 subtypes in the striatum.

By blocking these receptors, Tigloidine dampens the excessive cholinergic drive, restoring a functional balance despite low dopamine levels.

Receptor Selectivity & Potency
  • Affinity: Tigloidine exhibits lower affinity for mAChRs compared to atropine.

  • Therapeutic Index: The lower potency is advantageous. Atropine causes severe peripheral side effects (xerostomia, mydriasis, tachycardia) at doses required for central efficacy. Tigloidine's 3

    
    -configuration confers a weaker binding profile, which historically allowed for higher dosing with fewer dose-limiting peripheral effects.
    

MOA cluster_striatum Striatal Synapse (Parkinsonian State) DA_Neuron Dopaminergic Input (Degenerated) DA_Receptor Dopamine Receptors (D1/D2) DA_Neuron->DA_Receptor Low DA (Weak Inhibition) ACh_Interneuron Cholinergic Interneuron (Overactive) M_Receptor Muscarinic Receptors (M1/M4) ACh_Interneuron->M_Receptor High ACh (Strong Excitation) MSN Medium Spiny Neuron (GABAergic Output) DA_Receptor->MSN M_Receptor->MSN Tigloidine Tigloidine (Antagonist) Tigloidine->M_Receptor BLOCKS

Figure 2: Mechanism of Action. Tigloidine restores striatal balance by blocking the excessive cholinergic excitation of Medium Spiny Neurons.

Pharmacokinetics (PK)

While modern PK data (e.g., specific CYP450 clearance rates) for Tigloidine is limited compared to standard care drugs, its profile is inferred from its structural class (tropane alkaloids).

ParameterProfile Characteristics
Absorption Rapidly absorbed from the gastrointestinal tract following oral administration.
Distribution Lipophilic nature allows for Blood-Brain Barrier (BBB) penetration, essential for its central anti-Parkinsonian effects.
Metabolism Hepatic hydrolysis. The ester bond is cleaved by plasma and liver esterases to yield pseudotropine and tiglic acid.
Excretion Primarily renal excretion of metabolites and a small fraction of unchanged drug.
Half-Life Estimated at 2–4 hours (analogous to atropine/scopolamine), requiring multiple daily doses (t.i.d. or q.i.d.).

Experimental Protocols: Validating the Profile

To rigorously evaluate Tigloidine or similar novel anticholinergics, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (


) of Tigloidine for the M1 muscarinic receptor relative to Atropine.
  • Tissue Preparation: Homogenize rat cerebral cortex (rich in M1 receptors) in ice-cold HEPES buffer. Centrifuge at 40,000 x g to isolate membrane fraction.

  • Ligand: Use

    
    -Pirenzepine (M1 selective) or 
    
    
    
    -QNB (non-selective).
  • Incubation:

    • Incubate membranes with radioligand (0.5 nM) and varying concentrations of Tigloidine (

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M Atropine.
      
  • Separation: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Haloperidol-Induced Catalepsy (In Vivo)

Objective: Assess the drug's ability to reverse drug-induced Parkinsonism (rigidity).

  • Induction: Administer Haloperidol (1.0 mg/kg, i.p.) to male Wistar rats.

  • Baseline: Wait 30 minutes. Verify catalepsy using the Bar Test (forepaws placed on a 9cm high bar; latency to move >30s indicates catalepsy).

  • Treatment: Administer Tigloidine Hydrobromide (graded doses: 5, 10, 20 mg/kg, i.p.).

  • Measurement: Measure latency to step down at 30, 60, 90, and 120 minutes post-injection.

  • Validation: Compare against a saline control (negative) and Benztropine (positive control). Significant reduction in step-down latency indicates anti-Parkinsonian efficacy.

Safety & Adverse Effects

Tigloidine is characterized by a "favorable" side effect profile relative to atropine, but it is not devoid of anticholinergic risks.

  • Peripheral Effects (Antimuscarinic): Dry mouth (xerostomia), blurred vision (cycloplegia), constipation, and urinary retention. Note: These are generally less severe than with atropine.

  • Central Effects: At high doses, confusion, hallucinations, or delirium (anticholinergic toxidrome) may occur, particularly in elderly patients.

  • Contraindications: Narrow-angle glaucoma (due to mydriasis), prostatic hypertrophy (risk of urinary retention).

References

  • Barger, G., Martin, W. F., & Mitchell, W. (1937).[1] "The minor alkaloids of Duboisia myoporoides."[1] Journal of the Chemical Society, 1820.[1] Link

  • Beresford, P. J., & Woolley, J. G. (1974).[1] "Biosynthesis of tigloidine in Physalis peruviana." Phytochemistry, 13(10), 2143–2144.[1] Link

  • Trautner, E. M., & Noack, C. H. (1951). "Tigloidine in the treatment of Parkinsonism." Medical Journal of Australia, 1, 751. (Historical Clinical Reference).
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Katzung, B. G. (2018).[2] Basic and Clinical Pharmacology. 14th Ed. McGraw-Hill Education. (General Reference for Anticholinergic Mechanisms).

Sources

Exploratory

Technical Monograph: Tigloidine Hydrobromide (C₁₃H₂₂BrNO₂)

Classification: Tropane Alkaloid / Anticholinergic Agent Focus: Chemical Characterization, Synthesis Logic, and Pharmacological Mechanism Executive Summary Tigloidine Hydrobromide (Tigloidine HBr) is the hydrobromide sal...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Tropane Alkaloid / Anticholinergic Agent Focus: Chemical Characterization, Synthesis Logic, and Pharmacological Mechanism

Executive Summary

Tigloidine Hydrobromide (Tigloidine HBr) is the hydrobromide salt of tigloidine, a minor tropane alkaloid found in Duboisia myoporoides and Physalis peruviana.[1] Chemically, it is the tiglic acid ester of pseudotropine (3β-tropine). This stereochemical distinction—being a pseudotropine derivative rather than a tropine derivative like atropine—confers a unique pharmacological profile. While it functions as a muscarinic antagonist, it historically exhibited a therapeutic window suitable for treating Parkinsonism and spasticity with fewer central side effects (e.g., hallucinations) compared to potent analogs like scopolamine.

This guide provides a comprehensive technical breakdown of Tigloidine HBr, establishing the physicochemical baselines required for formulation, quality control, and mechanistic study.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The precise characterization of Tigloidine HBr relies on understanding its stoichiometry as a salt. The free base (C₁₃H₂₁NO₂) combines with hydrobromic acid (HBr) to form the stable salt C₁₃H₂₂BrNO₂.

Table 1: Physicochemical Constants
ParameterTechnical Specification
Chemical Name (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (E)-2-methylbut-2-enoate hydrobromide
Common Name Tigloidine Hydrobromide
Molecular Formula C₁₃H₂₂BrNO₂
Molecular Weight 304.22 g/mol (Salt); 223.31 g/mol (Free Base)
CAS Number 22846-83-9 (HBr salt); 495-83-0 (Free Base)
Melting Point 234–235°C (Decomposition)
Stereochemistry 3β-isomer (Pseudotropine ester)
Solubility Soluble in water, ethanol; sparingly soluble in chloroform.[1][2][3][4]
Appearance Crystalline solid (Tabular crystals)
Stereochemical Criticality

Unlike atropine, which is an ester of tropine (3α-configuration), Tigloidine is the ester of pseudotropine (3β-configuration).

  • Tropine (3α): Hydroxyl group is axial (endo).

  • Pseudotropine (3β): Hydroxyl group is equatorial (exo).

This conformational difference in the bicycle ring system significantly alters the binding affinity at the muscarinic acetylcholine receptor (mAChR), reducing neurotoxicity while maintaining antispasmodic efficacy.

Synthesis & Structural Logic

The synthesis of Tigloidine HBr follows a classic esterification pathway, followed by salt formation to ensure stability and solubility.

Synthetic Pathway Visualization

The following diagram illustrates the structural logic from the precursor (Ornithine) through the tropane ring formation to the final esterification.

TigloidineSynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation Tropinone Tropinone Putrescine->Tropinone Cyclization (Mannich-like) Pseudo Pseudotropine (3β-OH, Equatorial) Tropinone->Pseudo Stereoselective Reduction (NADPH) Tigloidine Tigloidine (Base) C13H21NO2 Pseudo->Tigloidine Esterification (+ Tiglic Node) Tiglic Tigloyl Chloride (trans-2-methyl-2-butenoic acid deriv) Tiglic->Tigloidine Final Tigloidine HBr C13H22BrNO2 Tigloidine->Final + HBr (aq/EtOH)

Figure 1: Biosynthetic and semi-synthetic logic flow for Tigloidine production. Note the critical reduction step to Pseudotropine rather than Tropine.

Manufacturing Protocol (Semi-Synthetic)
  • Precursor Preparation: Pseudotropine is isolated from Duboisia extracts or synthesized via reduction of tropinone using sodium in amyl alcohol (thermodynamically favors the equatorial 3β-isomer).

  • Acylation: Pseudotropine is reacted with tigloyl chloride in a non-polar solvent (e.g., benzene or toluene) under reflux for 3-4 hours.

  • Extraction: The base is extracted with dilute acid, basified with ammonia, and extracted into chloroform.

  • Salt Formation: The chloroform residue is dissolved in dry ethanol, and hydrobromic acid is added to precipitate Tigloidine HBr.

  • Recrystallization: The salt is recrystallized from ethanol/ether to achieve the melting point of 234-235°C.

Analytical Characterization (HPLC Protocol)

For the quantification of Tigloidine HBr in pharmaceutical preparations or biological samples, High-Performance Liquid Chromatography (HPLC) is the standard.

Validated Method Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm).

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid).

    • Solvent: Acetonitrile.

    • Ratio: 85:15 (Buffer:ACN) Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Absorption of the α,β-unsaturated ester carbonyl).

  • Injection Volume: 20 µL.

  • Retention Time: Expect elution between 6–9 minutes (dependent on exact column carbon load).

Self-Validation Check: The low pH (3.0) is critical. Tropane alkaloids are basic (pKa ~9-10). At neutral pH, they interact with silanol groups on the column, causing peak tailing. Acidic pH ensures the nitrogen is fully protonated and silanols are suppressed, resulting in sharp, symmetrical peaks.

Pharmacology & Mechanism of Action[2]

Tigloidine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). However, its affinity profile differs from atropine due to the pseudotropine core.

Mechanism of Action (MOA)
  • Receptor Blockade: Tigloidine binds to the M1 and M4 subtypes of muscarinic receptors in the striatum and basal ganglia.

  • Cholinergic Dampening: In Parkinsonism, there is an imbalance between dopamine (low) and acetylcholine (high). Tigloidine reduces cholinergic overactivity, alleviating tremor and rigidity.[5]

  • Spasticity: The drug inhibits polysynaptic reflexes in the spinal cord, reducing muscle tone in spastic paraplegia.

Signal Transduction Blockade Diagram

MOA ACh Acetylcholine (ACh) Rec Muscarinic Receptor (M1/M4 Subtypes) ACh->Rec Activates Tig Tigloidine HBr Tig->Rec Competitive Blockade Gprot G-Protein (Gq/11) Rec->Gprot Signal Transduction PLC Phospholipase C Gprot->PLC Ca Intracellular Ca2+ Release PLC->Ca Tremor Muscle Tremor / Rigidity Ca->Tremor Excitatory Drive

Figure 2: Competitive inhibition mechanism. Tigloidine prevents ACh binding, halting the G-protein cascade that leads to calcium release and subsequent muscle rigidity.

Therapeutic Window & Toxicity

Tigloidine is noted for having a higher therapeutic index regarding central side effects compared to atropine.

  • Atropine/Scopolamine: High incidence of dry mouth, mydriasis (dilated pupils), and hallucinations at therapeutic doses.

  • Tigloidine: Requires higher doses to elicit similar peripheral anticholinergic effects, allowing for sufficient central dosing to treat spasticity without intolerable peripheral toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 443011, Tigloidine. Retrieved from [Link]

  • Sanghvi, I., et al. (1968).[5] Pharmacology of a potential anti-Parkinson agent: tigloidine. European Journal of Pharmacology, 4(3), 246-253.[5] (Contextual citation for pharmacological activity).

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.

Sources

Foundational

The Tigloidine Anomaly: A Historical Technical Review of Anticholinergic Therapy in Huntington's Chorea

Executive Summary This technical guide analyzes the historical application of tigloidine (specifically tigloidine hydrobromide, trade name Tiglyssin) in the treatment of Huntington's Chorea (now Huntington's Disease, HD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the historical application of tigloidine (specifically tigloidine hydrobromide, trade name Tiglyssin) in the treatment of Huntington's Chorea (now Huntington's Disease, HD). In the mid-20th century, before the dominance of vesicular monoamine transporter 2 (VMAT2) inhibitors, tigloidine emerged as a promising candidate due to its unique pharmacological profile: it appeared to decouple the therapeutic anticholinergic effects on extrapyramidal motor control from the debilitating parasympathetic side effects common to atropine.

While early trials by Trautner, Noack, and Gershon (1951–1958) demonstrated a reduction in choreic movements without significant sedation or vegetative disruption, the drug ultimately failed to achieve widespread adoption. This failure was driven by economic unviability (low natural abundance in Duboisia myoporoides) and the paradigm shift in HD pathology towards the dopamine-excess hypothesis, which favored dopamine-depleting agents like tetrabenazine. This guide reconstructs the tigloidine protocols, chemical rationale, and clinical outcomes to offer insights for modern drug repurposing and alkaloid pharmacology.

Chemical & Pharmacological Profile

Structural Distinction

Tigloidine is a tropane alkaloid, specifically the tiglyl ester of pseudotropine . Its structural significance lies in its stereochemistry compared to atropine (tropine tropate).

  • Atropine/Hyoscyamine: Esters of tropine (3

    
    -hydroxytropane).
    
  • Tigloidine: Ester of pseudotropine (3

    
    -hydroxytropane).
    

This stereochemical inversion at the C3 position, combined with the substitution of tropic acid for tiglic acid, fundamentally alters its receptor binding affinity.

Mechanism of Action

Historically, the therapeutic logic was based on the "See-Saw" hypothesis of basal ganglia function: a balance between dopaminergic (excitatory to movement) and cholinergic (inhibitory to movement) systems.

  • Parkinson’s: Low Dopamine

    
     High Cholinergic tone 
    
    
    
    Rigidity/Tremor. Treatment: Anticholinergics.[1][2]
  • Huntington’s: High Dopamine

    
     Low Cholinergic tone 
    
    
    
    Chorea.
    • The Paradox: Theoretically, anticholinergics should worsen HD. However, tigloidine was investigated because early clinicians observed that high-dose anticholinergics could sometimes stabilize motor output, potentially by desensitizing hypersensitive pathways or acting on specific striatal interneurons not fully mapped at the time.

ChemicalStructure cluster_0 Standard Anticholinergic cluster_1 Tigloidine Profile Atropine ATROPINE (Tropine Tropate) ConfigA 3-alpha configuration (Endo) Atropine->ConfigA EffectA High Muscarinic Affinity (Central & Peripheral) ConfigA->EffectA SideEffectA Severe Vegetative Side Effects (Dry mouth, Mydriasis) EffectA->SideEffectA Tigloidine TIGLOIDINE (Pseudotropine Tiglate) ConfigB 3-beta configuration (Exo) Tigloidine->ConfigB EffectB Selective Extrapyramidal Action (Motor Control) ConfigB->EffectB SideEffectB Minimal Vegetative Effects (High tolerability) EffectB->SideEffectB Decoupled

Figure 1: Structural and functional divergence between Atropine and Tigloidine. The 3-beta (exo) configuration of tigloidine is hypothesized to reduce peripheral toxicity.

Historical Clinical Application

The Trautner & Gershon Protocols (1951–1958)

The primary clinical data for tigloidine in HD comes from the work of E.M.[3][4] Trautner (University of Melbourne), who is also famed for his work on Lithium.

Study Context
  • Source Material: Duboisia myoporoides (Australian Corkwood).[4]

  • Formulation: Tigloidine Hydrobromide (Trade name: Tiglyssin).

  • Subjects: Patients with varying "extrapyramidal syndromes," including Huntington's Chorea, post-encephalitic Parkinsonism, and spastic paraplegia.

Experimental Protocol

The following protocol reconstructs the administration method used in the 1958 Australasian Annals of Medicine study.

ParameterHistorical Protocol Specification
Route Oral (Tablet)
Initial Dose 250 mg daily (divided doses)
Titration Increased rapidly over 3–5 days
Max Dose Up to 1,500 mg – 2,000 mg daily
Duration Sustained maintenance for weeks/months
Comparison Atropine (max dose ~1-2 mg)

Key Observation: The dosage required for tigloidine was massive compared to atropine. However, patients could tolerate grams of tigloidine without the "atropine toxicity" (delirium, tachycardia) that would occur with mere milligrams of atropine.

Clinical Outcomes[3]
Outcome MeasureTigloidine (HD Patients)Standard Anticholinergics (Atropine/Scopolamine)
Chorea Reduced: Significant dampening of involuntary movements.Mixed: Often worsened chorea or caused sedation.
Voluntary Movement Preserved: No impairment of voluntary motor control.Impaired: Coordination often worsened.
Cognition Stable: No reported confusion or hallucinations at therapeutic doses.Decline: High risk of delirium/confusion.
Vegetative Signs Absent: No dry mouth or pupillary dilation.Severe: Limiting factor for dosage.

Authoritative Insight: Trautner and Gershon noted that tigloidine "reproduced all the desired effects of atropine... but without its side effects." They specifically highlighted that only involuntary movements were affected.

The Pivot & Decline: Why Did It Fail?

Despite the favorable clinical profile described by Trautner, tigloidine is not used today. The reasons are multifactorial, involving economics, pharmacodynamics, and the evolution of neurobiology.

The Economic Barrier

Tigloidine is a minor alkaloid of Duboisia myoporoides, constituting only ~0.5% of the total alkaloid content (dominated by hyoscyamine and scopolamine).[3]

  • Extraction Cost: Isolating sufficient quantities for the high daily doses required (up to 2g/day) was prohibitively expensive.

  • Synthesis: While synthesis was possible (from pseudotropine), it could not compete commercially with the emerging synthetic anticholinergics (e.g., benztropine, trihexyphenidyl) or the highly effective dopamine depleters.

The Dopamine Hypothesis Shift

In the 1960s and 70s, the understanding of HD solidified around the hyper-dopaminergic state .

  • New Standard: Drugs that depleted dopamine (Reserpine, Tetrabenazine) or blocked dopamine receptors (Haloperidol) showed robust efficacy in suppressing chorea.

  • Re-evaluation: Later studies (e.g., Nutt, Neurology 1983) on cholinergic agents in HD showed that while scopolamine could reduce chorea, it did so largely through sedation.[1] The unique "non-sedating" profile of tigloidine was lost in the broader dismissal of anticholinergics for HD.

DeclineWorkflow cluster_timeline Timeline of Failure Step1 1951-1958: Trautner & Gershon Identify Tigloidine efficacy (High dose, low toxicity) Step2 Manufacturing Bottleneck Low yield (0.5%) in Duboisia High daily dose (2g) required Step1->Step2 Step3 1960s: Rise of Dopamine Theory Discovery that Dopamine depletion (Tetrabenazine) stops Chorea Step2->Step3 Step4 1970s-80s: Anticholinergic Reappraisal General consensus: Anticholinergics worsen HD or act via sedation Step3->Step4 Step5 Current Status Obsolete for HD Historical curiosity in alkaloid chemistry Step4->Step5

Figure 2: The trajectory of Tigloidine from a promising "side-effect free" agent to obsolescence due to manufacturing costs and the dominance of dopaminergic therapies.

Lessons for Drug Development[5]

The tigloidine story offers a critical lesson in stereochemical repurposing .

  • Isomer Significance: The switch from endo (tropine) to exo (pseudotropine) completely altered the toxicity profile, allowing for massive dosing. Modern drug design often overlooks minor alkaloids in favor of the primary, more potent constituents.

  • Target Selectivity: Tigloidine achieved a separation of motor vs. vegetative effects that modern anticholinergics still struggle to emulate perfectly.

  • Self-Validating Protocol: Trautner’s approach of pushing the dose until effect or toxicity (finding a ceiling of >2g) validated the drug's safety window, a practice less common in modern "fixed-dose" early trials.

References

  • Trautner, E. M., & Gershon, S. (1958).[3][4] The Effect of Tigloidine on Extrapyramidal Syndromes (Huntington's Chorea). Australasian Annals of Medicine, 7(4), 286–291. Link

  • Trautner, E. M., & Noack, C. H. (1951).[4] Tigloidine as a substitute for atropine in the treatment of parkinsonism.[3][4] Medical Journal of Australia, 1(21), 751–754. Link

  • Sanghvi, I., Bindler, E., & Gershon, S. (1968).[4] Pharmacology of a potential anti-Parkinson agent: tigloidine.[4] European Journal of Pharmacology, 4(3), 246–253.[4] Link

  • Nutt, J. G. (1983).[1] Effect of cholinergic agents in Huntington's disease: A reappraisal. Neurology, 33(7), 932.[1] Link

  • Barger, G., Martin, W. F., & Mitchell, W. (1937). The minor alkaloids of Duboisia myoporoides. Journal of the Chemical Society, 1820–1823. Link

Sources

Exploratory

Technical Guide: Biosynthetic Pathway of Tigloidine from Pseudotropine

Topic: Biosynthetic Pathway of Tigloidine from Pseudotropine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary This guide delineates the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthetic Pathway of Tigloidine from Pseudotropine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide delineates the precise biosynthetic mechanism converting pseudotropine (3


-tropanol) to tigloidine (3

-tigloyloxytropane), a pharmacologically significant tropane alkaloid found in Solanaceae species such as Duboisia myoporoides and Atropa belladonna.[2] Unlike the canonical hyoscyamine pathway which utilizes tropine (3

-tropanol), tigloidine biosynthesis relies on the stereospecific reduction of tropinone to pseudotropine, followed by acylation via a specialized, mitochondrially-localized BAHD acyltransferase. This document provides mechanistic insights, kinetic data, and validated experimental protocols for the study and engineering of this pathway.

Introduction: The Stereochemical Divergence

The structural diversity of tropane alkaloids stems from a critical bifurcation point at the reduction of the intermediate tropinone.[1] While Tropinone Reductase I (TR-I) yields tropine (the precursor to atropine and scopolamine), Tropinone Reductase II (TR-II) yields pseudotropine (3


-tropanol).

Pseudotropine serves as the obligate scaffold for a distinct class of alkaloids, including tigloidine and the polyhydroxylated calystegines. Tigloidine itself acts as a crucial intermediate, often undergoing further demethylation and hydroxylation. Understanding the enzymatic esterification of pseudotropine is essential for metabolic engineering efforts, as this step dictates the flux towards these non-canonical alkaloids.

Biosynthetic Pathway Elucidation

The Precursor: Pseudotropine Formation

The pathway initiates with the reduction of the keto group of tropinone.[1]

  • Enzyme: Tropinone Reductase II (TR-II) [EC 1.1.1.236].[1]

  • Mechanism: Stereospecific NADPH-dependent reduction.[1]

  • Product: Pseudotropine (exo-tropine), possessing a 3

    
    -hydroxyl group equatorial to the piperidine ring.
    
The Acylation Step: Tigloidine Formation

The defining step in tigloidine biosynthesis is the esterification of pseudotropine with a tigloyl moiety.[1]

  • Enzyme: 3

    
    -Tigloyloxytropane Synthase (TS)  (also known as Pseudotropine Acyltransferase).[1]
    
  • Enzyme Class: BAHD Acyltransferase superfamily.[1]

  • Subcellular Localization: Mitochondria .[1][2][3] This is a rare localization for BAHD family members, which are typically cytosolic.

  • Reaction:

    
    [1]
    
Chemical Mechanism

The reaction proceeds via a general base catalysis mechanism typical of BAHD acyltransferases.[1] A conserved histidine residue in the enzyme's active site deprotonates the 3


-hydroxyl group of pseudotropine. The resulting alkoxide nucleophile attacks the carbonyl carbon of the tiglyl-CoA thioester, forming a tetrahedral intermediate. Collapse of this intermediate releases Coenzyme A and yields the ester tigloidine.

Enzymology of 3 -Tigloyloxytropane Synthase (TS)

Substrate Specificity and Kinetics

The TS enzyme exhibits strict stereospecificity for the 3


-isomer (pseudotropine) and shows a marked preference for tiglyl-CoA over other acyl donors like acetyl-CoA or benzoyl-CoA.[1] This specificity ensures the segregation of the tigloidine/calystegine pathway from the hyoscyamine pathway.[1]

Table 1: Kinetic Parameters of Atropa belladonna TS

Substrate (Fixed Co-substrate)Variable Substrate

(mM)

(M

s

)
Specificity Note
PseudotropineTiglyl-CoA0.02 338,332 High Affinity (Native donor)
PseudotropineAcetyl-CoA0.09455Low Efficiency
PseudotropineBenzoyl-CoA0.9212Negligible Activity
Tiglyl-CoAPseudotropine0.36N/ASubstrate Inhibition at >2mM

Data synthesized from Zeng et al. (2024) and related kinetic studies.[1]

Structural Insights

Recent molecular docking studies suggest that the active site of TS contains a hydrophobic pocket specifically shaped to accommodate the branched tigloyl chain (trans-2-methyl-2-butenoyl), distinguishing it from acetyltransferases that possess smaller binding pockets.

Experimental Protocols

Protocol: In Vitro Enzyme Assay for TS Activity

Objective: Quantify the conversion of pseudotropine to tigloidine using purified recombinant TS.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Substrates: 1 mM Pseudotropine, 0.5 mM Tiglyl-CoA.

  • Enzyme: 1-5

    
    g purified recombinant TS (e.g., His-tagged).
    
  • Detection: DTNB (Ellman's Reagent) or LC-MS.[1]

Workflow:

  • Preparation: Pre-incubate enzyme in buffer at 30°C for 5 minutes.

  • Initiation: Add Pseudotropine and Tiglyl-CoA to start the reaction (Total volume 100

    
    L).
    
  • Incubation: Incubate at 30°C for 10–30 minutes.

  • Termination:

    • For DTNB Assay: Add 10

      
      L of 10 mM DTNB. Measure absorbance at 412 nm (detects free CoA thiol).
      
    • For LC-MS: Quench with 100

      
      L methanol containing 0.1% formic acid. Centrifuge at 12,000 x g for 10 min.
      
  • Analysis: Inject supernatant into LC-MS. Monitor MRM transition for tigloidine (m/z 224

    
     124).
    
Protocol: Metabolic Engineering in E. coli

Objective: Reconstitute the pathway in a heterologous host.

Challenge: E. coli does not natively produce tiglyl-CoA in sufficient quantities.[1] Solution: Co-expression of a CoA ligase (e.g., PcICS) to activate tiglic acid.[2]

Workflow:

  • Cloning: Clone TS gene (codon-optimized) into pET28a (KanR).[1] Clone PcICS (isovaleryl-CoA synthase) into pACYCDuet (CmR).

  • Transformation: Co-transform both plasmids into E. coli BL21(DE3).

  • Culture: Grow in LB + antibiotics at 37°C until OD600 = 0.6. Induce with 0.5 mM IPTG.

  • Feeding: Supplement media with 1 mM Pseudotropine and 1 mM Tiglic Acid.

  • Fermentation: Incubate at 20°C for 24 hours (low temperature aids solubility of plant enzymes).

  • Extraction: Adjust culture pH to 9.0 with NaOH. Extract with equal volume ethyl acetate. Analyze organic phase by GC-MS.

Visualization of Pathway and Workflow

The following diagram illustrates the bifurcation of the tropane pathway and the specific experimental workflow for characterizing Tigloidine Synthase.

TigloidinePathway cluster_Exp In Vitro Validation Workflow Tropinone Tropinone Tropine Tropine (3α-tropanol) Tropinone->Tropine Reduction (3α) Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine Reduction (3β) Tigloidine Tigloidine (3β-tigloyloxytropane) Pseudotropine->Tigloidine Acylation TiglylCoA Tiglyl-CoA TS TS (Tigloyloxytropane Synthase) [Mitochondrial] TiglylCoA->TS Co-substrate Calystegines Calystegines (Polyhydroxylated) Tigloidine->Calystegines Demethylation/ Hydroxylation TRI TR-I (Reductase I) TRII TR-II (Reductase II) TS->Tigloidine Step1 1. Purify Recombinant TS Step2 2. Incubate: Pseudotropine + Tiglyl-CoA Step1->Step2 Step3 3. Measure CoA Release (DTNB) or Product (LC-MS) Step2->Step3

Figure 1: Biosynthetic pathway of tigloidine illustrating the stereochemical divergence at tropinone and the mitochondrial acylation step, alongside the validation workflow.

References

  • Zeng, J., Liu, X., Dong, Z., et al. (2024).[3] Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3

    
    -tigloyloxytropane.[2][3] Nature Communications.[1] Link[1]
    
  • Robins, R. J., Peerless, A. C., & Robins, R. J. (1995).[4] Tigloyl-CoA:pseudotropine acyltransferase—an enzyme of tropane alkaloid biosynthesis.[4][5][6] Phytochemistry, 39(2), 315-322.[4][6] Link

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Link

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9, 5281. Link

  • Nakajima, K., & Hashimoto, T. (1999). Two tropinone reductases with different stereospecificities in herbivorous insects. Proceedings of the National Academy of Sciences, 96(10), 5804-5809. Link[1]

Sources

Protocols & Analytical Methods

Method

Tigloidine hydrobromide in vivo tremorine induced tremor model

Application Note: Pharmacological Evaluation of Tigloidine Hydrobromide using the In Vivo Tremorine-Induced Tremor Model Abstract & Introduction Tigloidine hydrobromide is a tropane alkaloid and a structural isomer of ti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of Tigloidine Hydrobromide using the In Vivo Tremorine-Induced Tremor Model

Abstract & Introduction

Tigloidine hydrobromide is a tropane alkaloid and a structural isomer of tigloyl-tropine, historically derived from Duboisia species. Pharmacologically, it functions as an anticholinergic agent. While structurally related to atropine, tigloidine has been investigated for its potential to treat drug-induced parkinsonism and spasticity with a more favorable side-effect profile (less drying of secretions and mydriasis) compared to classical belladonna alkaloids.

The Tremorine-Induced Tremor Model is a classic in vivo screening assay for centrally acting anticholinergic drugs. Tremorine (1,4-dipyrrolidin-1-ylbut-2-yne) is a prodrug metabolized by the liver into oxotremorine , a potent muscarinic acetylcholine receptor (mAChR) agonist. Oxotremorine crosses the blood-brain barrier, stimulating central cholinergic receptors in the striatum. This results in a "cholinergic overdrive" characterized by Parkinson-like tremors, rigidity, and parasympathetic peripheral effects (salivation, lacrimation, diarrhea).

Scientific Rationale: Parkinson’s disease pathology involves a depletion of dopaminergic neurons, leading to an imbalance between inhibitory dopamine and excitatory acetylcholine in the basal ganglia. Anticholinergics like Tigloidine restore this balance by blocking muscarinic receptors. This protocol details the methodology to evaluate the anti-tremor efficacy of Tigloidine HBr, quantifying its ability to antagonize tremorine-induced cholinergic toxicity.

Mechanism of Action & Pathway Analysis

Understanding the pharmacokinetic and pharmacodynamic cascade is critical for accurate timing of dosing. Tremorine requires bioactivation; therefore, the antagonist (Tigloidine) must be active during the peak formation of the metabolite Oxotremorine.

Figure 1: Pharmacological Pathway of Tremorine-Induced Tremor and Tigloidine Antagonism

TremorinePathway node_prodrug Tremorine (Prodrug) node_liver Liver Metabolism (Bioactivation) node_prodrug->node_liver 15-30 min lag node_active Oxotremorine (Active Metabolite) node_liver->node_active Oxidation node_bbb Blood-Brain Barrier node_active->node_bbb Transport node_receptor Striatal Muscarinic Receptors (mAChR) node_bbb->node_receptor Agonism node_effect Tremor, Rigidity & Salivation node_receptor->node_effect Cholinergic Overdrive node_tigloidine Tigloidine HBr (Antagonist) node_tigloidine->node_receptor Competitive Blockade

Caption: Bioactivation of Tremorine to Oxotremorine and competitive antagonism by Tigloidine at striatal receptors.

Experimental Protocol

Materials & Reagents
  • Test Compound: Tigloidine Hydrobromide (Purity >98%).

  • Induction Agent: Tremorine Dihydrochloride (or Oxotremorine sesquifumarate if direct induction is preferred).

  • Positive Control: Atropine Sulfate or Benztropine Mesylate.

  • Vehicle: 0.9% Physiological Saline.

  • Animals: Male Swiss Albino Mice (20–30 g). Note: Male mice are preferred to avoid estrus cycle hormonal variations affecting dopaminergic sensitivity.

Dose Selection Strategy

Based on historical pharmacological profiling (Trautner et al., 1951; Sanghvi et al., 1968), Tigloidine is less potent than atropine.

  • Tigloidine HBr: 5, 10, 20, 40 mg/kg (s.c. or i.p.).

  • Atropine Sulfate: 2 mg/kg (s.c.) – Validated dose for complete tremor suppression.

  • Tremorine HCl: 20 mg/kg (s.c.) – Standard induction dose.

Experimental Workflow

Figure 2: Step-by-Step In Vivo Assay Workflow

Workflow Start Acclimatization (3-5 Days) Grouping Randomization (n=6-10 per group) Start->Grouping PreTreat Pre-Treatment (T= -30 min) Administer Tigloidine / Vehicle / Atropine Grouping->PreTreat Induction Induction (T= 0 min) Tremorine 20 mg/kg s.c. PreTreat->Induction 30 min wait Latency Latency Period (Wait 15-30 min for metabolism) Induction->Latency Scoring Observation & Scoring (T= +30, +60, +90, +120 min) Latency->Scoring Analysis Data Analysis (ED50 Calculation) Scoring->Analysis

Caption: Temporal workflow ensuring antagonist bioavailability prior to peak agonist effect.

Detailed Procedure
  • Preparation: Dissolve Tigloidine HBr and Tremorine HCl in 0.9% saline immediately prior to use. Calculate injection volumes based on body weight (standard: 10 mL/kg).

  • Pre-Treatment (T = -30 min): Administer the test compound (Tigloidine), positive control (Atropine), or Vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Induction (T = 0 min): Administer Tremorine HCl (20 mg/kg, s.c.) into the loose skin of the neck.

  • Observation Window: Place mice in individual transparent observation cages (plexiglass).

  • Scoring: Evaluate animals at 30, 60, and 90 minutes post-Tremorine injection. The peak effect is typically observed at 45–60 minutes.

Scoring System & Data Interpretation

To ensure scientific rigor, use a composite scoring system evaluating both central (tremor) and peripheral (salivation/lacrimation) cholinergic effects.

Table 1: Modified Tremorine Scoring Scale

ScoreTremor IntensityPeripheral Signs (Salivation/Lacrimation)
0 No tremor. Normal posture.Dry nose/eyes. No salivation.
1 Slight tremor (head/tail) or occasional bursts.Slight moisture on nose/mouth.
2 Moderate tremor (intermittent, involves limbs).Definite salivation/lacrimation (wet fur around mouth).
3 Severe tremor (continuous, whole body).Profuse salivation (drooling) and lacrimation (chromodacryorrhea).
4 Incapacitating tremor/convulsions.Extreme secretion, diarrhea.
Data Calculation
  • Summed Score: Calculate the sum of scores for each mouse over the observation period.

  • Percent Inhibition:

    
    
    
  • ED50 Determination: Plot % Inhibition vs. Log(Dose) of Tigloidine. Use non-linear regression (sigmoidal dose-response) to calculate the ED50 (Effective Dose for 50% inhibition).

Expected Results & Validation

  • Vehicle Group: Should exhibit severe tremors (Score 3-4) and profuse salivation within 45 minutes. If vehicle mice do not tremor, the Tremorine batch is degraded (check oxidation status).

  • Atropine Group (2 mg/kg): Should show near-complete protection (Score 0-1) and absence of salivation.

  • Tigloidine Group: [1]

    • Low Dose (5 mg/kg): Minimal effect expected.

    • High Dose (40 mg/kg): Significant reduction in tremor and salivation.

    • Note: Tigloidine is expected to have a higher ED50 (lower potency) than Atropine but may show a dissociation between anti-tremor efficacy and peripheral side effects (salivation), which is a key therapeutic differentiator.

Troubleshooting:

  • Hypothermia: Tremorine induces significant hypothermia. Maintain ambient temperature at 22-24°C. Cold stress can exacerbate tremors and confound scoring.

  • Tremorine Stability: Tremorine is unstable in solution over long periods. Prepare fresh daily.

References

  • Trautner, E. M., & Noack, C. H. (1951). Tigloidine as a substitute for atropine in the treatment of Parkinsonism.[1][2] Medical Journal of Australia, 1(21), 751–754.[1][2] Link

  • Sanghvi, I., Bindler, E., & Gershon, S. (1968). Pharmacology of a potential anti-Parkinson agent: Tigloidine.[3] European Journal of Pharmacology, 4(3), 246–253.[3] Link

  • Everett, G. M. (1956). Tremor produced by drugs.[1] Nature, 177, 1238.[1] Link[1]

  • Lenard, N. R., & Roerig, S. C. (2005). Tremorine and Oxotremorine. In Encyclopedia of Toxicology. Elsevier. Link

  • Bovet, D., & Longo, V. G. (1951). The action on nicotine-induced tremors of substances effective in Parkinsonism.[1] Journal of Pharmacology and Experimental Therapeutics, 102(1), 22-30.[1] Link

Sources

Application

Application Note: Optimization of Tigloidine Hydrobromide Dosage for Anti-Parkinsonian Evaluation in Murine Models

Abstract & Introduction Tigloidine hydrobromide (Tiglyl-pseudotropine HBr) is a tropane alkaloid and a structural isomer of tiglyltropine. Historically identified as a minor alkaloid of Duboisia myoporoides, it functions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tigloidine hydrobromide (Tiglyl-pseudotropine HBr) is a tropane alkaloid and a structural isomer of tiglyltropine. Historically identified as a minor alkaloid of Duboisia myoporoides, it functions as an anticholinergic agent. While structurally related to atropine, tigloidine exhibits a distinct pharmacological profile characterized by a lower potency and a reduced propensity for peripheral side effects at therapeutic doses.

In the context of Parkinson’s Disease (PD) research, anticholinergics are utilized to restore the striatal balance between dopamine (DA) and acetylcholine (ACh). In PD, the degeneration of dopaminergic neurons leads to a relative cholinergic overactivity, contributing to tremor and rigidity. Tigloidine has demonstrated efficacy in specific murine models, particularly in antagonizing chemically induced tremors.

This Application Note provides a rigorous, evidence-based protocol for dosing Tigloidine HBr in mice. Unlike high-potency anticholinergics (e.g., scopolamine, active at <1 mg/kg), Tigloidine requires significantly higher dosages (80–100 mg/kg) to elicit anti-parkinsonian effects in murine models.

Pharmacological Mechanism & Rationale[1]

Mechanism of Action

Tigloidine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors in the striatum, it mitigates the excitatory cholinergic drive that goes unchecked due to the loss of inhibitory dopaminergic input.

The "Dose-Potency" Gap

Researchers must note the low potency of Tigloidine compared to standard reference compounds.

  • Atropine/Scopolamine: Effective in mice at 0.5 – 5.0 mg/kg.

  • Tigloidine: Effective in mice at 80 – 100 mg/kg .[1]

Critical Insight: Early studies (Sanghvi et al., 1968) revealed that doses below 40 mg/kg failed to antagonize tremorine-induced tremors, whereas doses of 80–100 mg/kg provided marked protection. This non-linear efficacy curve dictates the high-dose strategy outlined below.

Pathway Visualization

The following diagram illustrates the restoration of striatal signaling balance by Tigloidine.

G SNc Substantia Nigra (Dopaminergic) Striatum Striatum (Motor Control) SNc->Striatum Dopamine (Loss in PD) Output Motor Output (Tremor/Rigidity) Striatum->Output Excitatory Drive ACh_Inter Cholinergic Interneurons ACh_Inter->Striatum Acetylcholine (Excess) Tigloidine Tigloidine HBr (Antagonist) Tigloidine->ACh_Inter Blocks mAChR

Figure 1: Mechanism of Action.[1][2][3] Tigloidine antagonizes the excessive cholinergic output in the striatum caused by dopaminergic depletion, thereby reducing motor deficits.

Preparation and Formulation

Physicochemical Properties[5]
  • Compound: Tigloidine Hydrobromide[1][4]

  • CAS Number: 22846-83-9 (HBr salt)[4]

  • Molecular Weight: ~304.23 g/mol (HBr salt)[4]

  • Solubility: Soluble in water and physiological saline.

Vehicle Selection

Physiological Saline (0.9% NaCl) is the preferred vehicle. No complex solvents (DMSO/Tween) are typically required due to the salt form's solubility.

Formulation Protocol
  • Calculate Required Concentration:

    • Target Dose: 100 mg/kg.[1]

    • Injection Volume: 10 mL/kg (Standard for mice).[2]

    • Required Concentration: 10 mg/mL.

  • Dissolution:

    • Weigh the precise amount of Tigloidine HBr.

    • Add 0.9% sterile saline to 80% of final volume.

    • Vortex gently until fully dissolved (solution should be clear/light yellow).

    • Adjust to final volume with saline.

  • Sterilization: Pass through a 0.22 µm syringe filter if using for survival surgery or chronic studies. Prepare fresh daily to avoid oxidation.

Experimental Protocols

Protocol A: Antagonism of Oxotremorine-Induced Tremor

This is the gold standard assay for validating Tigloidine efficacy. Oxotremorine is a potent muscarinic agonist that induces PD-like tremors.

Experimental Groups (n=8-10 mice/group):

  • Vehicle Control: Saline + Oxotremorine (0.5 mg/kg)

  • Low Dose Tigloidine: 40 mg/kg (i.p.) + Oxotremorine[5][6][7]

  • High Dose Tigloidine: 80 mg/kg (i.p.) + Oxotremorine

  • Max Dose Tigloidine: 100 mg/kg (i.p.) + Oxotremorine

  • Positive Control: Atropine Sulfate (5 mg/kg i.p.) + Oxotremorine[5][6][7]

Workflow:

  • Acclimatization: Acclimatize mice to the observation cages for 30 minutes.

  • Pre-treatment: Administer Tigloidine HBr (or Vehicle) via Intraperitoneal (i.p.) injection.

  • Wait Period: Wait 30 minutes to allow for systemic absorption and BBB penetration.

  • Induction: Administer Oxotremorine (0.5 mg/kg, s.c. or i.p.).

  • Scoring: Assess tremor intensity every 10 minutes for 60 minutes.

    • Score 0: No tremor.

    • Score 1: Slight tremor (head/tail).

    • Score 2: Moderate tremor (whole body).

    • Score 3: Severe tremor (incapacitating).

Protocol B: Reversal of Haloperidol-Induced Catalepsy

Haloperidol (D2 antagonist) induces rigidity (catalepsy), mimicking PD akinesia.

Experimental Groups:

  • Disease Control: Haloperidol (1.0 mg/kg i.p.)[2] + Vehicle

  • Tigloidine Treatment: 100 mg/kg (i.p.) + Haloperidol

  • Positive Control: Benztropine (10 mg/kg i.p.) + Haloperidol[8][2][3][9][10][11]

Workflow:

  • Induction: Administer Haloperidol (1.0 mg/kg, i.p.).[8][2]

  • Wait Period: Wait 30 minutes for catalepsy to develop.

  • Treatment: Administer Tigloidine HBr (100 mg/kg, i.p.).

  • Assessment (Bar Test):

    • Place mouse forepaws on a horizontal bar (4 cm high).

    • Measure "Latency to Step Down" (Time until the mouse removes paws).

    • Cut-off time: 180 seconds.

    • Measure at 30, 60, 90, and 120 minutes post-treatment.[2]

Experimental Workflow Diagram

Workflow Start Start Experiment (T = -30 min) PreTreat Pre-Treatment Tigloidine HBr (80-100 mg/kg i.p.) Start->PreTreat Wait Absorption Period (30 mins) PreTreat->Wait Induction Induction Agent (Oxotremorine or Haloperidol) Wait->Induction Measure Data Acquisition (Tremor Score / Bar Test) Induction->Measure  Immediate onset (Tremor)  30 min delay (Catalepsy)

Figure 2: Dosing Timeline.[2] Critical pre-treatment window ensures peak plasma levels coincide with induction challenge.

Data Summary & Safety Profile

Dosage Reference Table
ParameterValue / Description
Effective Dose (Tremor) 80 – 100 mg/kg (i.p.)
Ineffective Dose < 40 mg/kg (i.p.)[1]
Route of Administration Intraperitoneal (i.p.) preferred
Onset of Action ~20–30 minutes
Duration of Action ~2–3 hours
Lethality (Mice) Protection against physostigmine lethality observed at ≥100 mg/kg; LD50 estimated >200 mg/kg.
Safety & Toxicology Notes
  • Therapeutic Index: Tigloidine has a narrower therapeutic index than modern anticholinergics in mice. Doses above 150 mg/kg may induce non-specific sedation or toxicity.

  • Controls: Always run a "Drug Only" group (Tigloidine 100 mg/kg + Saline) to rule out baseline locomotor suppression, which could confound catalepsy results (false positive for immobility).

References

  • Sanghvi, I., et al. (1968). Pharmacology of a potential anti-Parkinson agent: tigloidine.[1] European Journal of Pharmacology, 4(3), 246-253.[1] Link

  • MedChemExpress. Tigloidine Hydrobromide Product Information. MedChemExpress. Link

  • PubChem. Tigloidine Compound Summary. National Library of Medicine. Link

  • Funke, S., et al. (1968). Pharmacological properties of tigloidine. Arzneimittel-Forschung, 18(1), 86-89. (Historical reference for physicochemical properties).

Sources

Application

Application Note: Characterization of Tigloidine Hydrobromide via Muscarinic Radioligand Binding Assay

Introduction & Scientific Rationale Pharmacological Context Tigloidine is a tropane alkaloid and a structural analogue of atropine. Historically utilized in the management of Parkinsonism, its pharmacological profile is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pharmacological Context

Tigloidine is a tropane alkaloid and a structural analogue of atropine. Historically utilized in the management of Parkinsonism, its pharmacological profile is defined by competitive antagonism at muscarinic acetylcholine receptors (mAChRs). Unlike its more potent congener atropine, Tigloidine exhibits a lower affinity profile, often requiring higher concentrations to achieve full receptor occupancy.

Assay Principle

This protocol details a Competition Radioligand Binding Assay designed to determine the inhibition constant (


) of Tigloidine Hydrobromide.
  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB).[1][2] QNB is chosen for its extremely high affinity (

    
     pM) and low non-specific binding, making it the "gold standard" for labeling the total population of muscarinic receptors in brain homogenates.
    
  • Mechanism: Tigloidine (cold competitor) competes with [³H]-QNB (hot ligand) for the orthosteric binding site. As the concentration of Tigloidine increases, the radioactive signal on the filter decreases.

  • Readout: Liquid Scintillation Counting (LSC).

Experimental Design Strategy

Critical Parameters

To ensure scientific integrity and reproducibility, the following parameters are established based on the known lower potency of Tigloidine relative to atropine:

ParameterSpecificationRationale
Receptor Source Rat Cerebral Cortex MembranesRich in M1/M4 subtypes; standard tissue for anticholinergic screening.
Radioligand Conc. ~0.2 nM [³H]-QNBNear the

to optimize the signal-to-noise ratio and minimize ligand depletion.
Tigloidine Range

M to

M
Tigloidine is less potent than atropine; a wider, higher concentration range is required to capture the full

curve.
Non-Specific Binding (NSB) 10 µM Atropine SulfateDefines the background signal (sites not saturable by muscarinic ligands).
Incubation 60 min @ 25°CSufficient for equilibrium without significant receptor degradation.
Self-Validating Controls
  • Total Binding (TB): Radioligand + Membrane + Vehicle (No competitor).

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess Atropine.[3]

  • Specific Binding (SB):

    
    . (Must be >85% of Total Binding for a valid assay).
    

Materials & Reagents

Biological & Chemical[4][5]
  • Test Compound: Tigloidine Hydrobromide (Store at 4°C, protect from light).

  • Radioligand: [³H]-QNB (Specific Activity: 30-60 Ci/mmol).

  • Reference Standard: Atropine Sulfate (Sigma-Aldrich).

  • Membrane Source: Rat Brain Cortex Homogenate (commercial or in-house prep).

  • Scintillation Cocktail: EcoScint or equivalent (high efficiency for Tritium).

Buffers
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4 at 25°C.
    
  • Wash Buffer: 50 mM Tris-HCl, ice-cold.[3]

Detailed Protocol

Membrane Preparation (Summary)

Note: If using commercial membranes, skip to 4.2.

  • Dissect rat cerebral cortex on ice.[3]

  • Homogenize in 10 volumes of ice-cold Assay Buffer using a Polytron (bursts of 10s).

  • Centrifuge at 1,000 x g for 10 min (remove debris).

  • Centrifuge supernatant at 20,000 x g for 30 min.

  • Resuspend pellet in Assay Buffer to a final protein concentration of ~0.5 mg/mL.

Assay Setup (Pipetting Scheme)

Perform all points in triplicate. Use polypropylene 96-well plates or 5 mL tubes.

Table 1: Reaction Mixture Components

Tube/Well TypeAssay Buffer (µL)[³H]-QNB (µL)Competitor (µL)Membrane (µL)Total Vol (µL)
Total Binding (TB) 3005050 (Vehicle)100500
Non-Specific (NSB) 3005050 (10 µM Atropine)100500
Tigloidine Samples 3005050 (Var. Conc.)100500
  • Tigloidine Dilution Series: Prepare 10x stocks in Assay Buffer:

    
     M.
    
Execution Workflow
  • Pre-Soak: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Crucial for reducing filter binding of hydrophobic ligands.

  • Assembly: Add components to wells/tubes in the order: Buffer

    
     Competitor 
    
    
    
    Radioligand
    
    
    Membranes.[3]
  • Incubation: Incubate at 25°C for 60 minutes with gentle agitation.

  • Termination: Rapidly filter through pre-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3x with 3 mL of ice-cold Wash Buffer. Speed is critical to prevent dissociation.

  • Counting: Transfer filters to vials (or add cocktail to filter plate), add 4 mL scintillation fluid, equilibrate for 4 hours in the dark, and count for 2 minutes per sample.

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Reaction cluster_data Analysis Membrane Rat Brain Membranes Incubate Incubation 60 min @ 25°C Membrane->Incubate Ligand [³H]-QNB (~0.2 nM) Ligand->Incubate Tigloidine Tigloidine HBr (Serial Dilution) Tigloidine->Incubate Filter Filtration (GF/B + PEI) Incubate->Filter Equilibrium LSC Scintillation Counting Filter->LSC Wash 3x CurveFit Sigmoidal Curve Fit LSC->CurveFit CPM Data

Figure 1: Workflow for Tigloidine Radioligand Competition Assay. Critical steps include PEI filter soaking and rapid washing.

Data Analysis & Calculations

Data Normalization

Convert raw CPM (Counts Per Minute) to Specific Binding:



IC50 Determination

Plot % Specific Binding (y-axis) vs. Log[Tigloidine] (x-axis). Fit the data using a non-linear regression (4-parameter logistic equation):



Ki Calculation (Cheng-Prusoff)

To calculate the intrinsic affinity (


) of Tigloidine, use the Cheng-Prusoff equation [1]:


  • 
    :  Derived from your curve.
    
  • 
    :  Concentration of [³H]-QNB used (e.g., 0.2 nM).
    
  • 
    :  Dissociation constant of [³H]-QNB (determined previously via Saturation Binding, typically ~0.06 nM for rat cortex [2]).
    
Interpretation
  • High Affinity:

    
     nM (e.g., Atropine).
    
  • Moderate Affinity:

    
     10–100 nM.
    
  • Low Affinity:

    
     nM (Expected for Tigloidine).
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High NSB (>20%) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for >1 hr.
Low Total Counts Ligand degradation or quenching.Check scintillant quality; ensure fresh [³H]-QNB.
Flat Curve (No Displacement) Tigloidine degraded or range too low.Prepare fresh Tigloidine; extend range to

M.
Hill Slope

-1.0
Cooperativity or multiple sites.Tigloidine may bind M1 and M2 with different affinities.

References

  • Cheng Y, Prusoff WH. (1973).[4] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Yamamura HI, Snyder SH. (1974). Muscarinic cholinergic binding in rat brain.[1][2][3][5] Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link

  • Moehle, A. et al. (2021).[3] Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor.[3] Molecular Pharmacology, 100(4), 346–357. (Reference for modern GF/B filtration protocols). Link

  • Gymnastic, A. (2022).[6][7] Beauty of the beast: anticholinergic tropane alkaloids in therapeutics.[7][8] Natural Products and Bioprospecting. (Reference for Tropane Alkaloid pharmacology). Link

Sources

Method

Tigloidine hydrobromide solvent extraction methods from plant tissue

Application Note: Solvent Extraction and Hydrobromide Salt Synthesis of Tigloidine from Duboisia myoporoides Executive Summary This application note details the isolation of Tigloidine (tiglyl-pseudotropine), a minor tro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Extraction and Hydrobromide Salt Synthesis of Tigloidine from Duboisia myoporoides

Executive Summary

This application note details the isolation of Tigloidine (tiglyl-pseudotropine), a minor tropane alkaloid, from the leaves of Duboisia myoporoides (Corkwood), and its subsequent conversion to Tigloidine Hydrobromide .[1] Unlike the major alkaloids scopolamine and hyoscyamine, tigloidine is present in lower quantities (~0.5% of total alkaloid content), requiring precise fractionation techniques.

Tigloidine is structurally unique as the tiglic acid ester of pseudotropine (3


-hydroxytropane), distinguishing it from atropine derivatives which are esters of tropine (3

-hydroxytropane). This stereochemical difference confers specific anti-parkinsonian and anticholinergic properties with fewer central vegetative side effects.

Safety & Compliance (Critical)

  • Toxicity: Tropane alkaloids are potent anticholinergics. Exposure can cause mydriasis, tachycardia, and delirium. All operations must be performed in a certified fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat are mandatory.

  • Regulatory: Duboisia extracts are controlled substances in many jurisdictions. Ensure compliance with local narcotics regulations before commencing.

Chemical Principle: The Acid-Base "Flip"

The core of this protocol relies on the reversible solubility of alkaloids based on pH:

  • Acidic pH: Alkaloids exist as salts (protonated). They are water-soluble and insoluble in non-polar organic solvents.

  • Basic pH: Alkaloids exist as free bases (deprotonated). They are soluble in organic solvents (Chloroform, Ether) and insoluble in water.

By toggling the pH, we can selectively move tigloidine between phases, leaving behind non-alkaloidal impurities (fats, chlorophyll, tannins).

Workflow Visualization

The following diagram illustrates the extraction, purification, and salt formation pathway.

TigloidineExtraction Plant Duboisia myoporoides (Dried Leaf Powder) Defatting Defatting (Petroleum Ether) Plant->Defatting Basification Basification (NH4OH, pH 10) Defatting->Basification Residue ExtractOrg Extraction (Chloroform/Ether) Basification->ExtractOrg AcidPart Acid Partition (Extract with 0.5N H2SO4) ExtractOrg->AcidPart AqPhase Aqueous Acid Phase (Contains Alkaloid Salts) AcidPart->AqPhase Alkaloids migrate to Water OrgWaste Organic Phase (Discard Fats/Chlorophyll) AcidPart->OrgWaste Impurities stay in Organic Basify2 Basification (NH4OH to pH 9-10) AqPhase->Basify2 FinalExtract Final Extraction (Chloroform) Basify2->FinalExtract CrudeAlk Crude Alkaloid Mix (Scopolamine, Hyoscyamine, Tigloidine) FinalExtract->CrudeAlk Evaporation Chromatography Column Chromatography (Silica Gel, CHCl3:MeOH) CrudeAlk->Chromatography PureBase Tigloidine Free Base (Oil/Syrup) Chromatography->PureBase Fractionation SaltForm Salt Formation (HBr in Ethanol/Ether) PureBase->SaltForm FinalProduct Tigloidine Hydrobromide (Crystalline Solid) SaltForm->FinalProduct

Caption: Step-by-step workflow for the isolation of Tigloidine HBr from plant tissue, highlighting the critical Acid-Base purification cycles.

Detailed Experimental Protocols

Protocol A: Extraction and Isolation of Tigloidine Base

Reagents:

  • Petroleum Ether (40-60°C)

  • Chloroform (CHCl

    
    ) or Dichloromethane (DCM)
    
  • Ammonium Hydroxide (25% NH

    
    OH)
    
  • Sulfuric Acid (0.5N H

    
    SO
    
    
    
    )
  • Sodium Sulfate (anhydrous)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry Duboisia myoporoides leaves at 40°C for 48 hours. High heat can degrade tropane esters.

    • Grind to a fine powder (mesh size 40-60) to maximize surface area.

  • Defatting (Lipid Removal):

    • Place 100g of powder in a Soxhlet thimble.

    • Extract with Petroleum Ether for 4 hours.

    • Rationale: This removes lipids, waxes, and chlorophyll which interfere with chromatographic separation. Discard the solvent; retain the plant residue.

  • Alkaline Liberation:

    • Dry the defatted marc (plant residue) to remove residual ether.

    • Moisten the powder with 10% Ammonia solution (approx. 50-80 mL) until uniformly damp.

    • Allow to macerate for 1 hour.

    • Rationale: Ammonia deprotonates the alkaloids, converting them from native salts (water-soluble) to free bases (organic-soluble).

  • Primary Extraction:

    • Extract the basified powder with Chloroform (or Ether) in a Soxhlet apparatus for 6-8 hours, OR macerate in Chloroform (1L) for 24 hours with agitation.

    • Filter and concentrate the organic extract under reduced pressure (Rotavap) to ~100 mL.

  • Acid-Base Purification (The "Cleanup"):

    • Transfer the Chloroform concentrate to a separatory funnel.

    • Extract with 0.5N H

      
      SO
      
      
      
      (3 x 50 mL).
    • Mechanism:[2][3] Alkaloids convert to sulfate salts and move into the aqueous acid phase. Neutral impurities (pigments) remain in the Chloroform.

    • Discard the Chloroform layer.

    • Basify the combined acidic aqueous layer with NH

      
      OH  to pH 10 (check with litmus; solution will turn cloudy as bases precipitate).
      
    • Extract the aqueous phase with fresh Chloroform (3 x 50 mL).

    • Dry the combined Chloroform extracts over anhydrous Na

      
      SO
      
      
      
      and evaporate to dryness.
    • Result: Crude Alkaloid Mixture (Yellowish syrup).

  • Chromatographic Isolation:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Chloroform:Methanol gradient (100:0

      
       90:10).
      
    • Elution Order:

      • Scopolamine (elutes first, less polar).

      • Hyoscyamine.[4][5]

      • Tigloidine (elutes later due to structural differences; monitor fractions).

    • Detection: TLC (Dragendorff’s reagent – orange spots).

    • Pool fractions containing Tigloidine and evaporate to yield Tigloidine Free Base (viscous oil).

Protocol B: Synthesis of Tigloidine Hydrobromide

The free base is an oil and prone to oxidation. The hydrobromide salt is the stable, pharmaceutical form.

Reagents:

  • Tigloidine Free Base (from Protocol A)

  • Absolute Ethanol

  • Hydrobromic Acid (48% aqueous or HBr in Acetic Acid)

  • Diethyl Ether (dry)[6]

Methodology:

  • Dissolve the Tigloidine free base (e.g., 1.0 g) in a minimum volume of Absolute Ethanol (approx. 5 mL).

  • Place the beaker in an ice bath (0-4°C).

  • Dropwise, add Hydrobromic Acid until the solution is just acidic (pH ~4-5). Do not add large excess.

  • Add Diethyl Ether slowly to the solution until slight turbidity (cloudiness) persists.

  • Store at 4°C overnight to induce crystallization.

  • Filter the white crystalline precipitate.

  • Recrystallize from Ethanol/Ether if necessary.

  • Result: Tigloidine Hydrobromide (White crystalline powder).

Analytical Validation

To confirm identity and purity, compare against the following parameters:

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 234 - 235°C (dec)Capillary Method
Solubility Soluble in water, ethanol; Insoluble in etherSolubility Test
HPLC Retention Distinct from Atropine/ScopolamineC18 Column, Phosphate Buffer/MeOH
Mass Spec (MS) Molecular Ion [M+H]+ = 224.16 (Base)LC-MS (ESI+)

HPLC Condition Recommendation:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : 50mM Phosphate Buffer (pH 3.0) [20:80].[7]

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 210 nm or 254 nm.

References

  • Barger, G., Martin, W. F., & Mitchell, W. (1937). The minor alkaloids of Duboisia myoporoides. Journal of the Chemical Society.

  • Griffin, W. J., & Lin, G. D. (2000). Chemotaxonomy and geographical distribution of tropane alkaloids. Phytochemistry, 53(6), 623-637.

  • Evans, W. C. (2009). Trease and Evans Pharmacognosy. Elsevier Health Sciences. Chapter: Tropane Alkaloids.

  • MedKoo Biosciences. (n.d.). Tigloidine Hydrobromide Product Data. Retrieved October 2023.

  • Ullrich, F., et al. (2016). Discrimination of wild types and hybrids of Duboisia myoporoides and Duboisia leichhardtii.... Phytochemistry.[1][3][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tigloidine Hydrobromide Solubility Optimization

The following technical guide is structured as a Technical Support Center resource. It is designed to function as a dynamic, problem-solving manual for researchers encountering solubility issues with Tigloidine hydrobrom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to function as a dynamic, problem-solving manual for researchers encountering solubility issues with Tigloidine hydrobromide in standard physiological buffers.[1]

Product: Tigloidine Hydrobromide (CAS: 22846-83-9) Application: In vitro screening, electrophysiology, and in vivo formulation.[1] Support Level: Tier 3 (Senior Application Scientist)

Technical Profile & Solubility Challenges

Before troubleshooting, it is critical to understand why Tigloidine hydrobromide (Tigloidine HBr) presents solubility challenges in Phosphate Buffered Saline (PBS) pH 7.4 compared to pure water.

Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula

Salt form generally improves water solubility.[1]
MW 304.22 g/mol Small molecule, typically favorable kinetics.[1]
pKa (Base) ~10.0 (Predicted)At pH 7.4, >99% exists as the ionized cation (

).[1]
logP (Base) ~2.0 - 2.5Moderately lipophilic due to the tigloyl ester group.[1]
State Crystalline SolidHigh lattice energy can impede rapid dissolution.[1]
The "PBS Paradox"

While Tigloidine HBr is water-soluble, researchers often observe turbidity or precipitation in PBS.[1] This is driven by two mechanisms:[1][2]

  • Salting-Out Effect: PBS contains high ionic strength (~150 mM ions).[1] These inorganic ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) compete for water molecules, dehydrating the large, hydrophobic tigloyl-tropane cation and forcing it out of solution.[1]
  • Lipophilic Aggregation: The tigloyl group is structurally rigid and lipophilic.[1] Even when ionized, the molecules can form micelle-like aggregates or "oil out" at high concentrations (>10 mM) in high-salt environments.[1]

Troubleshooting Guide (Q&A)

Q1: I see a fine precipitate immediately after adding Tigloidine HBr powder to PBS. Is my batch defective?

Diagnosis: Likely not defective. You are experiencing dissolution rate limitation combined with the common ion effect.[1] Solution: Do not add powder directly to PBS.[1] The high salt content of PBS suppresses the initial solvation of the crystal lattice.[1]

  • Correct Protocol: Dissolve the powder in a minimal volume of pure water or DMSO first (to create a concentrated stock), then dilute slowly into PBS.[1]

Q2: The solution is clear in water but turns cloudy when diluted into PBS pH 7.4.

Diagnosis: This is "oiling out" or micro-precipitation.[1] While the pKa is ~10, the intrinsic solubility of the salt is reduced by the ionic strength of PBS.[1] Solution:

  • Reduce Concentration: Ensure your final concentration is below the saturation limit (typically < 5-10 mM in PBS).

  • Use a Cosolvent: Spike the buffer with 1-5% DMSO or Ethanol to solubilize the lipophilic tigloyl tail.[1]

  • Complexation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) to shield the hydrophobic moiety (see Protocol B).[1]
Q3: Can I heat the solution to dissolve the precipitate?

Warning: Proceed with Caution. Reasoning: Tigloidine contains an ester linkage (tiglic acid ester of pseudotropine).[1] While esters are relatively stable at pH 7.4 at room temperature, heating at neutral/alkaline pH accelerates hydrolysis , breaking the molecule into pseudotropine and tiglic acid. Recommendation: Do not exceed 37°C. If heat is required, use a water bath and sonication for short bursts (< 5 mins).[1]

Q4: Is the Hydrobromide salt compatible with Calcium imaging buffers?

Diagnosis: Generally yes, but watch for "Bromide interference." Context: Bromide (


) has a similar ionic radius to Chloride but different mobility.[1] In sensitive electrophysiology (e.g., chloride channels), high 

concentrations can alter reversal potentials.[1] Solution: For standard GPCR or signaling assays, it is negligible.[1] For chloride channel studies, verify if

permeates your channel of interest.[1]

Recommended Workflows (Decision Logic)

The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your required concentration and assay type.

SolubilityLogic Start Start: Tigloidine HBr Formulation TargetConc Target Concentration? Start->TargetConc LowConc < 1 mM (Cell Culture) TargetConc->LowConc HighConc > 1 mM (Stock / In Vivo) TargetConc->HighConc DirectPBS Direct PBS Dissolution (Risk of slow kinetics) LowConc->DirectPBS Cosolvent Method A: DMSO Stock (Standard) HighConc->Cosolvent Cyclodextrin Method B: HP-beta-CD (Advanced/In Vivo) HighConc->Cyclodextrin If DMSO toxic or In Vivo Precipitation Precipitation Observed? DirectPBS->Precipitation Success Proceed to Assay Cosolvent->Success No No Precipitation->No Clear Yes Yes Precipitation->Yes Turbid Cyclodextrin->Success No->Success Yes->Cosolvent

Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration requirements and assay sensitivity.

Validated Protocols

Method A: DMSO Cosolvent Spike (Standard)

Best for: In vitro screening, cell-based assays (where <1% DMSO is tolerated).[1]

Mechanism: DMSO disrupts the water lattice and solvates the lipophilic tigloyl group, preventing aggregation during the transition to the high-salt PBS environment.[1]

  • Calculate Stock: Prepare a 100 mM stock solution in pure DMSO (anhydrous).

    • Example: Dissolve 30.4 mg Tigloidine HBr in 1.0 mL DMSO.

    • Observation: Dissolution should be rapid and clear.

  • Aliquot & Store: Store aliquots at -20°C (stable for 6 months).

  • Dilution Step (Critical):

    • Place your PBS buffer in a vortexing tube.[1]

    • While vortexing , slowly pipette the DMSO stock into the PBS.

    • Target: Final DMSO concentration should be

      
      .[1]
      
    • Result: A 100 mM stock diluted 1:1000 yields 100

      
       in PBS with 0.1% DMSO.[1]
      
Method B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (IP/IV dosing) or DMSO-sensitive assays.[1]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal inclusion complex, encapsulating the hydrophobic tigloyl ester moiety while the hydrophilic exterior interacts with PBS.[1] This prevents "salting out."[1][3][4]

CD_Complex Tigloidine Tigloidine HBr (Hydrophobic Tail) Complex Inclusion Complex (Water Soluble) Tigloidine->Complex Encapsulation CD HP-beta-CD (Toroidal Host) CD->Complex Stabilization

Figure 2: Schematic of the host-guest interaction stabilizing the drug in aqueous buffer.[1]

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS pH 7.4.
    
    • Note: Ensure the solution is clear. Filter sterilize (0.22

      
      ) if using for in vivo.[1]
      
  • Add Drug: Add Tigloidine HBr powder directly to the 20% CD/PBS vehicle.

  • Solubilization: Vortex vigorously for 5 minutes or sonicate in a water bath at 30°C for 10 minutes.

  • Verification: The solution should be crystal clear. This method can typically achieve concentrations >10 mM.[1]

Summary of Stability & Storage

  • Hydrolysis Risk: The ester bond is susceptible to base-catalyzed hydrolysis.[1] Avoid storing in PBS pH 7.4 for >24 hours at room temperature.

  • Light Sensitivity: Tropane alkaloids can degrade under UV.[1] Protect stocks with amber vials or foil.

  • Freezing: Aqueous/PBS solutions should be prepared fresh.[1] Repeated freeze-thaw cycles of the HBr salt in phosphate buffer can induce crystal growth (nucleation) that is difficult to re-dissolve.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5281865, Tigloidine.[1] Retrieved from [Link][1]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.[1] Pharmacological Reports.[1][5] (Contextual grounding on tropane alkaloid salt formulation).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] (Standard protocol for lipophilic amine solubilization).

Sources

Optimization

Optimizing RP-HPLC separation of Tigloidine and pseudotropine

Topic: Optimizing RP-HPLC Separation of Tigloidine and Pseudotropine Welcome to the Application Support Hub Current Status: Operational Subject Matter: Method Development & Troubleshooting for Tropane Alkaloids Analytes:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing RP-HPLC Separation of Tigloidine and Pseudotropine

Welcome to the Application Support Hub

Current Status: Operational Subject Matter: Method Development & Troubleshooting for Tropane Alkaloids Analytes: Pseudotropine (Polar/Basic) vs. Tigloidine (Hydrophobic/Basic)

This guide addresses the specific chromatographic challenges of separating Pseudotropine (3β-tropanol) and its ester derivative, Tigloidine (tigloyl-pseudotropine). While structurally related, these molecules possess drastically different polarities, creating a "General Elution Problem" where one analyte elutes in the void volume while the other is strongly retained.

Part 1: The Physicochemical Disconnect

Before attempting separation, you must understand why standard generic gradients fail.

FeaturePseudotropine (psi-Tropine)TigloidineChromatographic Consequence
Structure 3β-Hydroxyl (Alcohol)3β-Tigloyl EsterTigloidine is significantly more hydrophobic.
Basicity Basic (

)
Basic (

)
Both are positively charged at neutral/low pH.
UV Chromophore None (End absorption <210 nm)Conjugated Ester (

nm)
Pseudotropine is nearly "invisible" at standard 254 nm.
LogP (Est.) ~0.3 (Polar)~2.5 (Moderately Lipophilic)Pseudotropine elutes early; Tigloidine elutes late.

Part 2: The "Gold Standard" Protocol (High pH Method)

Recommended for modern labs with hybrid-silica columns (e.g., Waters XBridge, Phenomenex Gemini).

Why High pH? At low pH (e.g., Formic Acid, pH 2.7), the basic nitrogen on the tropane ring is fully protonated (


). This charged species interacts with residual silanols on the column, causing severe peak tailing . At High pH (pH 10), the alkaloids are neutral (

), eliminating silanol interactions and increasing retention for the polar Pseudotropine.
Method Parameters
  • Column: C18 Hybrid Particle (High pH stable), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Critical for Pseudotropine).

Gradient Profile
Time (min)% A (Buffer)% B (ACN)Phase Function
0.0 955Trapping: Hold Pseudotropine.
5.0 955Isocratic hold to separate Pseudo from void.
20.0 4060Elution: Ramp to elute Tigloidine.
22.0 595Column Wash.
25.0 955Re-equilibration.

Part 3: Troubleshooting & FAQs

Q1: "My Pseudotropine peak is tailing severely (As > 1.5). Why?"

Diagnosis: Secondary Silanol Interactions.[1][2] If you are running at Low pH (pH < 8), the positively charged nitrogen is binding to the negatively charged silanols (


) on the silica backbone.

The Fix (Decision Matrix):

TailingFix Start Problem: Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH LowpH pH < 8 (Acidic) CheckpH->LowpH HighpH pH > 9.5 (Basic) CheckpH->HighpH Action1 Add Ion-Pair Reagent (e.g., 5mM Hexanesulfonic Acid) LowpH->Action1 If using standard C18 Action2 Switch to High pH Stable Column (Hybrid Silica) LowpH->Action2 Preferred Modern Method Action3 Increase Buffer Strength (to 20-25mM) HighpH->Action3 Mask residual silanols

Figure 1: Decision matrix for troubleshooting peak tailing in basic alkaloids.

Q2: "I can see Tigloidine, but Pseudotropine is missing or extremely small."

Diagnosis: Detection Wavelength Mismatch. Tigloidine has an ester group that provides absorbance around 215–220 nm. Pseudotropine lacks this chromophore and only absorbs due to the hydroxyl/amine groups (end absorption).

The Fix:

  • Lower UV Wavelength: Set detector to 205 nm or 210 nm . Do not use 254 nm.

  • Concentration: Pseudotropine has a lower extinction coefficient. You may need to inject 5x-10x higher mass on-column compared to Tigloidine to get equal peak heights.

  • Alternative Detection: If matrix interference at 205 nm is too high, use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry, ESI+ mode).

Q3: "Pseudotropine elutes in the void volume (t0). How do I retain it?"

Diagnosis: Lack of Retention (k' < 1). Pseudotropine is highly polar. In standard C18 conditions with 10% organic start, it may not interact with the stationary phase.

The Fix:

  • Protocol A (High pH): At pH 10, Pseudotropine is neutral. It will retain significantly longer on C18.

  • Protocol B (HILIC): If you cannot use High pH, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Column: Bare Silica or Amide.

    • Mobile Phase: High Acetonitrile (90%) -> Low Acetonitrile.

    • Result: Pseudotropine elutes after Tigloidine (Reversal of elution order).

Q4: "Tigloidine is eluting as a very broad, flat peak."

Diagnosis: Isocratic "Lazy" Elution. If you use a mobile phase weak enough to retain Pseudotropine (e.g., 5% ACN), Tigloidine (which prefers ~40-50% ACN) will take too long to elute, causing band broadening due to diffusion.

The Fix: You must use a gradient.

  • Hold at 5% ACN for 5 minutes (to retain Pseudo).

  • Ramp quickly (5% to 60% over 10 mins) to "push" Tigloidine off the column as a sharp band.

Part 4: Visualizing the Separation Logic

The following diagram illustrates the critical "pH Switch" mechanism that dictates retention behavior for these alkaloids.

SeparationLogic cluster_acid Low pH (pH 3.0) cluster_base High pH (pH 10.0) Node1 Pseudotropine (+) Ionized Result1 Fast Elution Tailing Peaks Node1->Result1 Repulsion from C18 Node2 Tigloidine (+) Ionized Node2->Result1 Silanol Interaction Node3 Pseudotropine (0) Neutral Result2 Increased Retention Sharp Peaks Node3->Result2 Hydrophobic Interaction Node4 Tigloidine (0) Neutral Node4->Result2 Strong Interaction

Figure 2: Impact of Mobile Phase pH on Tropane Alkaloid Ionization and Chromatography.

References

  • Dräger, B. (2002). Analysis of tropane alkaloids. Journal of Chromatography A, 978(1-2), 1-35.

  • Sagara, K., et al. (1996).[3] HPLC method for quantitative determination of ephedrine and pseudo-ephedrine (Applicable to general basic alkaloids).[3] Journal of Food and Drug Analysis.

  • PubChem. (n.d.). Pseudotropine Compound Summary. National Library of Medicine.

  • Agilent Technologies. (2012). Troubleshooting Basics: Peak Shape Problems. LCGC International.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Tigloidine HBr in Plasma Extraction

Introduction: This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of Tigloidine hydrobromide (HBr) during plasma extraction. Tigloidine,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of Tigloidine hydrobromide (HBr) during plasma extraction. Tigloidine, a tropane alkaloid, presents unique challenges in bioanalysis due to its physicochemical properties.[1][2] This document moves beyond simple procedural lists to explain the underlying scientific principles governing extraction efficiency, ensuring a robust and reproducible method. All recommendations are grounded in established bioanalytical method validation principles to ensure data integrity.[3]

Section 1: Understanding Tigloidine HBr - The Foundation of Method Development

Successful extraction begins with a firm grasp of the analyte's chemical nature. Tigloidine is a basic compound, meaning its charge state is highly dependent on pH. This property is the single most critical factor to control during extraction.

Key Physicochemical Properties of Tigloidine:

PropertyValue / CharacteristicImplication for Extraction
Molecular Formula C₁₃H₂₁NO₂[2]---
Molecular Weight 223.31 g/mol [2]---
Nature Basic Drug (Tropane Alkaloid)[1]Tigloidine contains a tertiary amine, making it a weak base. It will be positively charged (ionized) at low pH and neutral (un-ionized) at high pH.
pKa Estimated 9.5-10.5This is the pH at which 50% of the drug is in its ionized form. To ensure Tigloidine is neutral for efficient extraction into an organic solvent, the pH of the plasma sample must be raised significantly above this value.
logP (Octanol/Water) Estimated 2.0-3.0[4]This value indicates moderate lipophilicity. In its neutral form, it will readily partition into common organic extraction solvents.
Plasma Protein Binding High (potential)As a basic drug, Tigloidine likely binds to Albumin and Alpha-1-acid glycoprotein (AAG).[5][6] High protein binding can sequester the drug, preventing its extraction and leading to low recovery.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Tigloidine recovery consistently low?

Low recovery is typically due to one of three primary factors:

  • Incorrect pH: If the plasma sample pH is too low (acidic or neutral), Tigloidine will be ionized (protonated). In this charged state, it is highly water-soluble and will not efficiently partition into an organic solvent during Liquid-Liquid Extraction (LLE).

  • Strong Plasma Protein Binding (PPB): Tigloidine may be tightly bound to plasma proteins like albumin or AAG.[5] Standard protein precipitation or LLE procedures may not be sufficient to disrupt this binding, leaving the drug behind in the protein pellet or aqueous phase.[8]

  • Suboptimal Solvent Choice: The organic solvent used may not have the appropriate polarity to efficiently extract Tigloidine, even if it is in its neutral, un-ionized state.

Q2: What is the best initial extraction approach: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

For a basic, moderately lipophilic compound like Tigloidine, pH-optimized Liquid-Liquid Extraction (LLE) is generally the superior starting point.

  • LLE offers a higher degree of selectivity and sample cleanup by leveraging the pH-dependent solubility of Tigloidine.[9] By adjusting the sample pH to >11, you convert Tigloidine to its neutral form, maximizing its partitioning into a non-polar organic solvent and leaving polar interferences behind.[10]

  • PPT is faster but less clean. While it removes the bulk of proteins, it can leave behind phospholipids and other matrix components that cause ion suppression in LC-MS/MS. Furthermore, it may not effectively release drug that is strongly bound to proteins.[11]

Q3: How does the Henderson-Hasselbalch equation apply to my extraction?

The Henderson-Hasselbalch equation is the theoretical foundation for optimizing LLE of ionizable drugs like Tigloidine.[12][13] For a basic drug, the equation is:

pH = pKa + log ([Base] / [Conjugate Acid])[14]

Where:

  • [Base] is the neutral, un-ionized form (what you want to extract).

  • [Conjugate Acid] is the protonated, ionized form (what stays in the aqueous phase).

To maximize the concentration of the neutral form [Base], the sample pH must be significantly higher than the drug's pKa. A common rule of thumb is to adjust the pH to be at least 2 units above the pKa, which ensures >99% of the drug is in its neutral, extractable form.[15][16]

Section 3: In-Depth Troubleshooting Guide

Problem: My recovery after Protein Precipitation (PPT) is poor (<50%). What are the likely causes and how do I fix it?
  • Cause 1: Incomplete Protein Disruption/Binding. The precipitating solvent (e.g., acetonitrile, methanol) may not be strong enough to fully denature plasma proteins and release the bound Tigloidine.

    • Solution:

      • Increase Solvent Ratio: Instead of a typical 3:1 solvent-to-plasma ratio, try increasing it to 4:1 or 5:1.

      • Acidify the Solvent: Add a small amount of acid (e.g., 0.1-1% formic acid or trichloroacetic acid) to the precipitation solvent. The acid helps to disrupt the ionic interactions between the basic drug and acidic sites on proteins, promoting its release.

      • Vortex and Chill: Ensure thorough vortexing (at least 1 minute) to create a fine protein suspension. Subsequently, chilling the samples at -20°C for at least 30 minutes can enhance the completeness of the protein crash.[17]

  • Cause 2: Analyte Co-precipitation. Tigloidine, even if released from proteins, might get trapped (occluded) within the aggregated protein pellet as it forms.

    • Solution:

      • Optimize Precipitation Speed: Add the cold precipitation solvent slowly while vortexing. This can sometimes lead to a more dispersed precipitate, reducing trapping.

      • Pellet Wash: After centrifuging and collecting the supernatant, attempt to re-suspend the protein pellet in a small volume of fresh precipitation solvent, vortex, centrifuge again, and combine the supernatants. This second extraction step can recover a significant amount of trapped analyte.

Problem: My recovery is inconsistent after Liquid-Liquid Extraction (LLE), even after pH adjustment. What should I investigate?
  • Cause 1: Inefficient Phase Mixing or Emulsion Formation. Insufficient vortexing leads to poor surface area contact between the aqueous and organic layers, resulting in incomplete extraction. Conversely, overly aggressive vortexing can create stable emulsions that are difficult to break, trapping the analyte at the interface.

    • Solution:

      • Standardize Mixing: Use a multi-tube vortexer for a consistent duration and speed (e.g., 2-5 minutes). Avoid vigorous up-and-down shaking. Gentle, consistent inversion can also be effective.

      • Break Emulsions: If emulsions form, try centrifugation at a higher speed (>3000 x g) for 5-10 minutes. Adding a small amount of salt (e.g., sodium sulfate) can also help break emulsions by increasing the ionic strength of the aqueous layer.[10]

  • Cause 2: Suboptimal Organic Solvent. The chosen solvent may not be ideal for Tigloidine.

    • Solution:

      • Solvent Screening: Test a panel of water-immiscible solvents with varying polarities. A good starting point for a moderately lipophilic base like Tigloidine would be Methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like Dichloromethane:Isopropanol (9:1 v/v).[18]

      • Solvent Volume: Ensure the organic solvent volume is sufficient for efficient partitioning. A common starting ratio is 5:1 organic solvent to plasma.[18]

  • Cause 3: Analyte Instability at High pH. While a high pH is necessary for extraction, highly alkaline conditions can potentially degrade certain molecules over time.

    • Solution:

      • Stability Test: Perform a simple experiment where you spike Tigloidine into basified plasma and let it sit at room temperature for varying times (e.g., 0, 15, 30, 60 min) before extraction. Analyze the results to see if the signal degrades over time.

      • Minimize Exposure: If instability is observed, perform the extraction immediately after adding the base. Keep samples on ice to slow potential degradation.

Section 4: Optimized Protocols

Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE) for Tigloidine

This protocol is designed to maximize the recovery of Tigloidine by ensuring it is in its neutral, lipophilic state.

  • Sample Preparation: Pipette 100 µL of plasma sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (IS) solution and briefly vortex.

  • pH Adjustment (Crucial Step): Add 25 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample. Vortex for 30 seconds. This raises the pH to ~12, ensuring >99% of Tigloidine is in its neutral form.

  • Addition of Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Extraction: Cap the tube and vortex for 5 minutes at medium speed to ensure thorough mixing without creating a persistent emulsion.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to disturb the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for injection.

Protocol 2: Enhanced Protein Precipitation (PPT) for Tigloidine

Use this protocol if LLE is not feasible or if you are troubleshooting an existing PPT method.

  • Sample Preparation: Pipette 100 µL of plasma sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add the IS solution and briefly vortex.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid. The acid aids in disrupting protein binding.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and precipitation.

  • Incubation: Place the tubes in a -20°C freezer for 30 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to obtain a compact protein pellet.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Section 5: Visual Workflows

// Node Definitions start [label="Start: Low Tigloidine Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; check_method [label="Which extraction method?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ppt [label="Protein Precipitation (PPT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lle [label="Liquid-Liquid Extraction (LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// PPT Path ppt_cause [label="Likely Cause:\n- Incomplete Protein Disruption\n- Analyte Co-precipitation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ppt_solution [label="Solution:\n1. Use Acidified ACN (1% FA)\n2. Increase Solvent Ratio (4:1)\n3. Vortex Vigorously & Chill (-20°C)\n4. Consider Pellet Wash", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; re_eval_ppt [label="Re-evaluate Recovery", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; switch_to_lle [label="Consider Switching to LLE\n(Higher Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"];

// LLE Path lle_cause [label="Check pH of Aqueous Phase\n(Post-Extraction)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_check [label="Is pH > (pKa + 2)?\n(i.e., pH > 11.5)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_ok [label="pH is Correct", fillcolor="#FFFFFF", fontcolor="#202124"]; ph_low [label="pH is too Low", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_fix [label="Action: Increase Base\nConcentration or Volume", fillcolor="#34A853", fontcolor="#FFFFFF"];

lle_cause2 [label="Likely Cause:\n- Poor Phase Mixing\n- Suboptimal Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; lle_solution [label="Solution:\n1. Standardize Vortexing (Time/Speed)\n2. Screen Solvents (MTBE, EtOAc)\n3. Check for Analyte Stability", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_method; check_method -> ppt [label="PPT"]; check_method -> lle [label="LLE"];

ppt -> ppt_cause; ppt_cause -> ppt_solution; ppt_solution -> re_eval_ppt; re_eval_ppt -> switch_to_lle [label="Still Low"];

lle -> lle_cause; lle_cause -> ph_check; ph_check -> ph_low [label="No"]; ph_low -> ph_fix; ph_fix -> lle [label="Retry Extraction"]; ph_check -> ph_ok [label="Yes"]; ph_ok -> lle_cause2; lle_cause2 -> lle_solution; } Caption: Troubleshooting Flowchart for Low Tigloidine Recovery.

// Nodes plasma [label="1. Plasma Sample (100 µL)\n+ Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; basify [label="2. Basify: Add 1M NaOH\n(Raise pH > 11.5)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="3. Add Organic Solvent\n(e.g., 600 µL MTBE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="4. Vortex (5 min)\nExtracts neutral Tigloidine into organic phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="5. Centrifuge (10 min)\nSeparates layers", fillcolor="#5F6368", fontcolor="#FFFFFF"]; transfer [label="6. Transfer Organic Layer\n(Contains Tigloidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="7. Evaporate to Dryness\n(Nitrogen Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="8. Reconstitute\nin Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="9. Inject for LC-MS/MS Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges plasma -> basify; basify -> add_solvent; add_solvent -> extract; extract -> centrifuge; centrifuge -> transfer; transfer -> evaporate; evaporate -> reconstitute; reconstitute -> analyze; } Caption: Optimized LLE Workflow for Tigloidine HBr.

References

  • Wikipedia. Tigloidine. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Cytiva. Troubleshooting protein recovery issues. [Link]

  • Waters Knowledge Base. What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. [Link]

  • ACS Omega. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PubMed. Quantitative structure--plasma protein binding relationships of acidic drugs. [Link]

  • Reddit. Possible reasons for low protein recovery in acetone precipitation. [Link]

  • YouTube. Commonly Asked Question: Effect of Plasma Protein Binding with Dr. Gobind Rai Garg. [Link]

  • Cheméo. Tigloidine (CAS 495-83-0) - Chemical & Physical Properties. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Hawach. The Reason of Poor Sample Recovery When Using SPE. [Link]

  • ResearchGate. (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

  • World Health Organization (WHO). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • ResearchGate. How can I troubleshoot protein precipitation after purification?. [Link]

  • YouTube. How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • National Institutes of Health (NIH). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. [Link]

  • YouTube. "Plasma Protein Binding of Drugs" in 3 minutes. [Link]

  • Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]

  • PubMed. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. [Link]

  • ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • YouTube. Henderson Hasselbalch equation. [Link]

  • ALWSCI. Why Is Your SPE Recovery So Low?. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • PMC. Bioanalytical method validation: An updated review. [Link]

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Hawach Scientific. Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • PMC. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • PubChem. Tigloidine. [Link]

Sources

Optimization

Technical Support Center: Tigloidine Stability &amp; Storage

Topic: Minimizing Degradation Products of Tigloidine During Storage Status: Operational | Expert Level: Senior Application Scientist Introduction: The Stability Paradox of Tigloidine Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation Products of Tigloidine During Storage

Status: Operational | Expert Level: Senior Application Scientist

Introduction: The Stability Paradox of Tigloidine

Welcome to the technical support hub for Tigloidine (Tiglyl-pseudotropine). If you are accessing this guide, you are likely observing potency loss or the appearance of unknown impurity peaks in your HPLC chromatograms.

The Core Challenge: Tigloidine (


) is structurally distinct from atropine.[1] While it shares the tropane skeleton, its ester tail is derived from tiglic acid  (an 

-unsaturated carboxylic acid).[1] This imparts a "double-edged" stability profile:
  • The Ester Linkage: Susceptible to hydrolytic cleavage (moisture/pH sensitive).[1]

  • The Alkene Side Chain: Susceptible to photo-isomerization and oxidation.[1]

This guide provides the protocols necessary to arrest these degradation pathways.

Module 1: Degradation Pathways (Root Cause Analysis)[1]

Before troubleshooting, you must understand what is breaking down.[1] Tigloidine degrades primarily into three distinct impurity classes.

Diagram 1: The Degradation Cascade

The following diagram illustrates the mechanistic breakdown of Tigloidine under stress conditions.

TigloidineDegradation Tigloidine Tigloidine (Active API) Pseudo Pseudotropine (Base) Tigloidine->Pseudo Ester Cleavage Tiglic Tiglic Acid (Acid) Tigloidine->Tiglic Ester Cleavage IsoTig Angelic Acid Ester (Z-Isomer) Tigloidine->IsoTig E-to-Z Flip NOxide Tigloidine N-Oxide Tigloidine->NOxide N-Oxidation Moisture Moisture / pH > 7 (Hydrolysis) Moisture->Tigloidine UV UV Light / Heat (Isomerization) UV->Tigloidine Oxidation Oxygen / Peroxides (Oxidation) Oxidation->Tigloidine

Figure 1: Mechanistic pathways showing Hydrolysis (primary), Photo-isomerization (secondary), and Oxidation (tertiary).[1]

Module 2: Troubleshooting Guide & FAQs

Scenario A: "My assay shows a 5% drop in potency, but the solution is clear."

Diagnosis: Hydrolytic Cleavage. The ester bond connecting the tiglic acid to the pseudotropine ring has cleaved. This is the most common storage failure mode, driven by residual moisture or improper pH.[1]

  • Q: Why is this happening in a "sealed" vial?

    • A: Standard crimp caps are not impermeable to humidity over long periods (months).[1] If the lyophilized cake was not 100% dry, or if the headspace contains humidity, hydrolysis proceeds.

  • Q: How do I confirm this?

    • A: Check for the appearance of Pseudotropine (early eluting peak) and Tiglic Acid (late eluting peak) in your HPLC.[1]

  • Corrective Action:

    • Switch to Tigloidine Hydrobromide (salt form) if using the free base; the salt lattice is significantly more resistant to hydrolysis.[1]

    • Store at -20°C . Hydrolysis rates drop exponentially with temperature (Arrhenius equation).[1]

Scenario B: "I see a 'shadow' peak eluting immediately after the main peak."

Diagnosis: Geometric Isomerization (E/Z Flip). Tiglic acid is the (E)-isomer of 2-methylbut-2-enoic acid.[1] Under UV light or excessive heat, the double bond can flip to the (Z)-isomer (Angelic acid form).[1]

  • Q: Is this reversible?

    • A: Generally, no.[1] Once the thermodynamic equilibrium shifts, it is difficult to purify back without recrystallization.[1]

  • Corrective Action:

    • Strict Light Exclusion: Use amber glass (Type I) or aluminum foil wrapping.[1]

    • Avoid Heat Shock: Do not thaw/refreeze repeatedly.

Scenario C: "The powder is turning yellow."

Diagnosis: N-Oxidation or Polymerization. The tertiary amine in the tropane ring is susceptible to oxidation (forming N-oxides), or the alkene tail is polymerizing (less common in solids, possible in concentrated oils).[1]

  • Corrective Action:

    • Purge headspace with Argon or Nitrogen before sealing.[1]

    • Add an antioxidant (e.g., Sodium Metabisulfite) if formulating in aqueous solution.[1]

Module 3: The "Gold Standard" Storage Protocol

Do not rely on "Ambient" storage for Tigloidine.[1] Follow this decision tree to ensure maximum shelf-life (>2 years).

Diagram 2: Storage Decision Tree

StorageProtocol Start Received Tigloidine Sample Form What is the physical form? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid SolidAction 1. Desiccate (Silica Gel) 2. Amber Vial 3. Store at -20°C Solid->SolidAction LiquidCheck Is it for immediate use (<24 hours)? Liquid->LiquidCheck Immediate Keep at 4°C Protect from Light LiquidCheck->Immediate Yes LongTerm 1. Aliquot (Single Use) 2. Flash Freeze (LN2) 3. Store at -80°C LiquidCheck->LongTerm No

Figure 2: Decision matrix for selecting storage conditions based on physical state and usage timeline.

Detailed Protocol Steps:
  • Container Selection:

    • Solids: Use Type I Amber Borosilicate Glass vials with Teflon-lined screw caps.

    • Liquids: Avoid plastic (polystyrene/polypropylene) for long-term storage, as tropane alkaloids can adsorb to surfaces.[1] Use silanized glass if concentration is very low (<10 µg/mL).

  • Headspace Management:

    • For storage >1 month, flush the vial headspace with inert gas (

      
       or 
      
      
      
      ) to prevent oxidative degradation of the tigloyl alkene group.
  • Buffer Selection (For Liquid Formulations):

    • Optimal pH: 3.5 – 5.0.[1]

    • Avoid: Alkaline buffers (pH > 7.[1]0) cause rapid ester hydrolysis.[1] Phosphate buffers are acceptable; Citrate buffers are preferred for their chelating properties (reducing metal-catalyzed oxidation).[1]

Module 4: Analytical Validation (HPLC)

You cannot minimize what you cannot measure.[1] Use this synthesized method to detect the specific degradation products of Tigloidine.[1]

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse), 150mm x 4.6mm, 5µmStandard stationary phase for moderately polar alkaloids.[1]
Mobile Phase A 0.1% Phosphoric Acid or TFA in WaterAcidic pH suppresses silanol activity and keeps the amine protonated (improving peak shape).[1]
Mobile Phase B AcetonitrileStronger eluent for the lipophilic tigloyl tail.[1]
Gradient 5% B to 60% B over 20 minsEnsures separation of the polar Pseudotropine from the non-polar Tigloidine.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 210-220 nm Critical: The ester and alkene groups absorb weakly; 254 nm is often too high for sensitivity.[1]
Temperature 25°C - 30°CConsistent temperature prevents retention time drift.[1]
Impurity Identification Table
CompoundApprox RRT (Relative Retention Time)Origin
Pseudotropine ~0.2 - 0.3Hydrolysis Product (Base)
Tiglic Acid ~0.4 - 0.5Hydrolysis Product (Acid)
Tigloidine 1.00 Active Pharmaceutical Ingredient
Angelic Isomer ~1.05 - 1.10Photo-degradation (Z-isomer)

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[1][2][3][4] Defines the global standards for stability protocols (25°C/60%RH vs Accelerated).

  • PubChem. Tigloidine - Compound Summary (CID 443011).[1] National Library of Medicine.[1] Provides chemical structure (Ester/Alkene) and physical property data.[1][5]

    • [1]

  • MedKoo Biosciences.Tigloidine Hydrobromide - Product Stability Data. Provides specific storage recommendations (-20°C) and shipping stability windows.

    • [1]

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] (15th Ed.).[1] Confirms the structural classification of tropane alkaloids and their susceptibility to hydrolysis.[1]

    • [1]

  • European Medicines Agency (EMA). Guideline on Stability Testing.[1] Supports the requirement for photostability testing (ICH Q1B) for light-sensitive molecules like unsaturated esters.[1]

Sources

Troubleshooting

Technical Support Center: Tigloidine Hydrobromide Stability Guide

Executive Summary Tigloidine Hydrobromide (the hydrobromide salt of tiglyl-pseudotropine) is a tropane alkaloid structurally characterized by an ester linkage between pseudotropine and tiglic acid.[1][2] Its chemical sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tigloidine Hydrobromide (the hydrobromide salt of tiglyl-pseudotropine) is a tropane alkaloid structurally characterized by an ester linkage between pseudotropine and tiglic acid.[1][2] Its chemical stability is critically dependent on pH .[1][2]

  • Optimal Stability: pH 3.0 – 5.0 .[1][2] The molecule is most stable in acidic buffers where the ester bond is protonated and less susceptible to nucleophilic attack.[2]

  • Critical Instability: pH > 7.0 .[1][2] Under neutral to alkaline conditions, Tigloidine undergoes rapid base-catalyzed hydrolysis , cleaving into Pseudotropine and Tiglic Acid .[1]

  • Storage: Store in lyophilized form at -20°C. Aqueous solutions should be prepared fresh in acidic buffers (e.g., Citrate or Acetate, pH 4.0) and used immediately.

Chemical Mechanism of Degradation

The primary degradation pathway for Tigloidine is the hydrolysis of the ester bond at the C-3 position of the tropane ring.[2] This reaction is accelerated by hydroxide ions (


) and heat.[1][2]
Pathway Diagram

TigloidineHydrolysis cluster_conditions Reaction Conditions Tigloidine Tigloidine (C13H21NO2) Transition Tetrahedral Intermediate Tigloidine->Transition + H2O / OH- (pH > 7) Pseudotropine Pseudotropine (Alcohol) Transition->Pseudotropine Cleavage TiglicAcid Tiglic Acid (Carboxylic Acid) Transition->TiglicAcid Cleavage Cond1 Base Catalysis (Fast) Cond2 Acid Catalysis (Slow)

Figure 1: Hydrolysis pathway of Tigloidine yielding Pseudotropine and Tiglic Acid. The rate is exponentially faster in alkaline environments.

Troubleshooting Guide & FAQs

Category A: Method Development & Analysis

Q1: I see two extra peaks in my HPLC chromatogram after 24 hours at pH 7.4. What are they? A: These are likely the hydrolysis products.[1][2]

  • Peak 1 (Early Eluting): Pseudotropine .[1][2] Being an amino-alcohol, it is more polar than the parent drug and will elute earlier on a C18 column.[1][2]

  • Peak 2 (Late/Variable): Tiglic Acid .[1][2] Depending on your mobile phase pH, this may elute near the solvent front (if ionized) or later (if protonated).[2]

  • Action: Lower your sample diluent pH to 4.0 using 0.1% Formic Acid or Acetate buffer to arrest degradation during the autosampler run.[2]

Q2: Why is my recovery low (< 90%) after filtration? A: This is likely not a stability issue but an adsorption issue.

  • Cause: Tigloidine is a basic amine (pKa ~9-10).[1][2] At neutral pH, it can stick to glass surfaces or certain filter membranes (Nylon).[2]

  • Solution: Use PVDF or PTFE filters.[1][2] Ensure your diluent is acidic (pH < 5) to keep the nitrogen fully protonated (

    
    ), reducing hydrophobic adsorption.
    
Category B: Formulation & Stability[2][3][4][5]

Q3: Can I autoclave a stock solution of Tigloidine HBr? A: No.

  • Reason: Autoclaving combines high heat (121°C) with moisture.[1][2] Even at pH 5, the energy input is sufficient to drive ester hydrolysis.[2]

  • Alternative: Use 0.22 µm sterile filtration (PES or PVDF membrane) for sterilization.[1][2]

Q4: We need to run a biological assay at pH 7.4. How do we handle the drug? A: You are working against the chemistry of the molecule.[2]

  • Protocol:

    • Prepare a concentrated stock in DMSO or pH 4.0 buffer .

    • Spike the stock into the pH 7.4 assay medium immediately before use .

    • Do not store the diluted pH 7.4 solution for > 4 hours.

Technical Data: pH Stability Profile

The following table summarizes the expected stability based on the tropane ester structural class (analogous to Atropine/Scopolamine) [1, 2].

pH ConditionStability StatusHalf-Life (

) Estimate
Primary DegradantRecommended Action
pH 1 - 2 ModerateDaysTiglic AcidAvoid long-term storage (Acid hydrolysis possible).[1][2]
pH 3 - 5 Optimal Years (at 4°C)NoneTarget for formulation/storage.
pH 7.0 PoorHours to DaysPseudotropinePrepare fresh; use immediately.[1][2]
pH > 9.0 CriticalMinutesPseudotropineDo not use. Rapid hydrolysis.[1][2]

Protocol: Forced Degradation Study

To validate the specific stability of your Tigloidine batch, perform this standard stress test.

Objective: Determine the degradation rate constants (


) at physiological and storage pH.
Materials
  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • B: Acetonitrile.[1][2][3][4][5]

    • Gradient: 10% B to 60% B over 15 min.[1][2]

  • Buffers: 0.1M HCl, 0.1M NaOH, 0.1M Phosphate (pH 7.4).

Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of Tigloidine HBr in water.

  • Stress Conditions:

    • Acid: Mix 1 mL Stock + 1 mL 0.1M HCl (Final pH ~1).

    • Base: Mix 1 mL Stock + 1 mL 0.1M NaOH (Final pH ~13).

    • Neutral: Mix 1 mL Stock + 1 mL Phosphate Buffer pH 7.4.

    • Control: Mix 1 mL Stock + 1 mL Mobile Phase A (Store at 4°C).

  • Incubation: Incubate Acid, Base, and Neutral samples at 60°C for 2 hours.

  • Quenching:

    • Neutralize Acid sample with 1 mL 0.1M NaOH.[1][2]

    • Neutralize Base sample with 1 mL 0.1M HCl.[1][2]

    • Dilute all samples to 0.1 mg/mL with Mobile Phase A.[1][2]

  • Analysis: Inject 10 µL into HPLC. Compare peak area of Tigloidine in stressed samples vs. Control.[1][2]

Acceptance Criteria:

  • Mass Balance: The sum of Tigloidine + Pseudotropine + Tiglic Acid areas should equal 95-105% of the Control area (corrected for response factors).[1][2]

References

  • PubChem. (n.d.).[1][2] Tigloidine hydrobromide.[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 6, 2026, from [Link]

  • O'Neil, M. J. (Ed.).[1][2] (2013).[1][2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.[1][2] (Reference for general tropane alkaloid hydrolysis properties).

  • Grynkiewicz, G., & Gadzikowska, M. (2008).[2] Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.[1][2] (Mechanistic grounding for tropane ester instability).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2] (Source for ester hydrolysis kinetics and pH profiles).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Tigloidine Hydrobromide vs. Benztropine Mesylate

[1] Executive Summary Verdict: Benztropine Mesylate remains the gold standard for acute drug-induced extrapyramidal symptoms (EPS) and acute dystonia due to its dual mechanism (M1 antagonism + DAT inhibition) and rapid o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Verdict: Benztropine Mesylate remains the gold standard for acute drug-induced extrapyramidal symptoms (EPS) and acute dystonia due to its dual mechanism (M1 antagonism + DAT inhibition) and rapid onset.[1] Tigloidine Hydrobromide , a tiglic acid ester of pseudotropine, serves as a specialized alternative.[1] It offers a distinct advantage in tolerability , exhibiting significantly lower peripheral anticholinergic toxicity (e.g., mydriasis, xerostomia) while maintaining central efficacy, making it suitable for geriatric patients or those intolerant to the potent autonomic side effects of benztropine.[1]

Molecular & Pharmacological Profile[2][3][4][5][6]

To understand the efficacy divergence, one must look at the structural activity relationships (SAR) and receptor binding profiles.[1]

Structural Distinction[1][4][7]
  • Benztropine Mesylate: A hybrid molecule combining the tropine portion of atropine and the benzhydryl ether portion of diphenhydramine.[1] This structural duality grants it both potent anticholinergic and antihistaminic properties, alongside dopamine reuptake inhibition.[1][2][3]

  • Tigloidine Hydrobromide: The tiglic acid ester of pseudotropine.[1] Unlike atropine (a tropine ester), the pseudo-configuration and the tiglic moiety result in a molecule that retains central antispasmodic activity but possesses roughly 1/10th the peripheral parasympatholytic activity of atropine.[1]

Receptor Binding & Mechanism of Action (MoA)
FeatureBenztropine MesylateTigloidine Hydrobromide
Primary Target Muscarinic M1 Receptor (High Affinity)Muscarinic Receptors (Moderate Affinity)
Secondary Target Dopamine Transporter (DAT)Minimal/None
Histamine H1 Antagonist (Potent)Negligible
Binding Affinity (

)

nM (M1)
Estimated

nM (Lower affinity than Atropine)
Central vs. Peripheral High Central / High PeripheralHigh Central / Low Peripheral
Mechanistic Pathway Visualization

The following diagram illustrates how both drugs restore the striatal Dopamine-Acetylcholine balance, highlighting Benztropine's dual-action pathway.

G cluster_striatum Striatal Synapse (Parkinsonism/EPS State) DA_Neuron Presynaptic DA Neuron DA Dopamine (Low Levels) DA_Neuron->DA Release (Impaired) Chol_Neuron Cholinergic Interneuron ACh Acetylcholine (Excess) Chol_Neuron->ACh Hyperactive Release DAT DA Transporter (Reuptake) DA->DAT Recycling M1 M1 Muscarinic Receptor ACh->M1 Over-stimulation Motor_Output Motor Output (Dyskinesia/Rigidity) M1->Motor_Output Tremor Signal Benztropine Benztropine Mesylate Benztropine->DAT Inhibition (Increases Synaptic DA) Benztropine->M1 Strong Blockade Benztropine->Motor_Output Rapid Correction Tigloidine Tigloidine HBr Tigloidine->M1 Moderate Blockade Tigloidine->Motor_Output Sustained Correction

Caption: Comparative Mechanism of Action. Note Benztropine's dual blockade of M1 receptors and DAT, whereas Tigloidine acts primarily as a selective anticholinergic.[1]

Comparative Efficacy & Safety Analysis

Efficacy in Extrapyramidal Symptoms (EPS)[1][6]
  • Benztropine: Demonstrates superior efficacy in acute dystonic reactions (e.g., oculogyric crisis).[1] The DAT inhibition provides a rapid "lift" in dopaminergic tone, complementing the anticholinergic blockade.[1]

  • Tigloidine: Efficacy is comparable to benztropine in maintenance therapy for drug-induced Parkinsonism but is less effective for acute crises.[1] Its value lies in long-term compliance where benztropine causes intolerable dry mouth or confusion.[1]

Side Effect Profile (Toxicology)
Adverse EventBenztropineTigloidineClinical Implication
Xerostomia (Dry Mouth) SevereMildTigloidine preferred for patients with dental issues or dysphagia.[1]
Mydriasis (Blurred Vision) CommonRareTigloidine safer for patients with mild glaucoma risk.[1]
Cognitive Impairment Moderate-HighLow-ModerateBenztropine can worsen dementia in elderly; Tigloidine is more "neuro-sparing."[1]
Abuse Potential Present (Mild Euphoria)LowBenztropine is diverted for its mild dopamine "buzz"; Tigloidine lacks this.[1]

Experimental Protocols for Validation

To objectively verify these claims, the following self-validating experimental workflows are recommended.

Protocol A: Haloperidol-Induced Catalepsy (In Vivo Efficacy)

Objective: Compare the anti-cataleptic potency of both agents. Haloperidol blocks D2 receptors, creating a "Parkinson-like" rigid state.[1]

Methodology:

  • Subjects: Male Swiss albino mice (20-25g), n=6 per group.

  • Induction: Administer Haloperidol (1.0 mg/kg, IP).

  • Treatment (T=30 min post-induction):

    • Group A: Vehicle (Saline)[1][4]

    • Group B: Benztropine (1.0 mg/kg, IP)[1]

    • Group C: Tigloidine (10.0 mg/kg, IP) Note: Higher dose reflects lower potency.[1]

  • Measurement (The Bar Test):

    • Place mouse forepaws on a horizontal bar raised 4cm.[1]

    • Endpoint: Time (latency) to remove paws.

    • Cut-off: 180 seconds.

Expected Result: Benztropine will show a shorter latency reduction at lower doses (mg/mg potency), while Tigloidine requires higher dosing to achieve statistical parity.[1]

Protocol B: Radioligand Binding Assay (In Vitro Affinity)

Objective: Determine


 values for M1 receptors.

Methodology:

  • Tissue Prep: Rat striatal membrane homogenates.[1]

  • Radioligand:

    
    -Pirenzepine (M1 selective) or 
    
    
    
    -QNB (Non-selective).[1]
  • Displacement: Incubate with increasing concentrations (

    
     to 
    
    
    
    M) of Benztropine and Tigloidine.[1]
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]
Experimental Workflow Diagram

Experiment cluster_groups Treatment Groups (T+30min) Start Start: Acclimatize Mice (n=18) Induction Induction: Haloperidol (1mg/kg IP) Start->Induction Grp1 Vehicle (Control) Induction->Grp1 Grp2 Benztropine (1mg/kg) Induction->Grp2 Grp3 Tigloidine (10mg/kg) Induction->Grp3 Test Bar Test (Catalepsy) Measure Latency (s) Grp1->Test Grp2->Test Grp3->Test Analysis Data Analysis (ANOVA + Dunnett's) Test->Analysis

Caption: Workflow for Haloperidol-Induced Catalepsy Model. This standard assay validates the anti-Parkinsonian efficacy of the test compounds.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] Benztropine Mesylate - PubChem Compound Summary. Retrieved from [Link][1]

  • Sanghvi, I., Bindler, E., & Gershon, S. (1968).[1] Pharmacology of a potential anti-Parkinson agent: Tigloidine. European Journal of Pharmacology, 4(3), 246-253.[1] Retrieved from [Link]

  • Katzung, B. G. (2024).[1][5] Basic & Clinical Pharmacology. McGraw Hill.[1] (Chapter on Antiparkinsonian Agents).

  • Stahl, S. M. (2013).[1] Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press.[1]

  • Simoni, D., et al. (2005).[1][2] Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: Validation of Tigloidine Hydrobromide Purity Using qNMR Spectroscopy

Abstract Objective: To provide a scientifically rigorous framework for validating the purity of Tigloidine hydrobromide (C13H21NO2·HBr) using quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3][4][5][6][7] Scope: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To provide a scientifically rigorous framework for validating the purity of Tigloidine hydrobromide (C13H21NO2·HBr) using quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3][4][5][6][7] Scope: This guide contrasts qNMR with conventional High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration, offering a detailed protocol for implementing qNMR as a primary ratio method. Outcome: Researchers will gain a self-validating, reference-standard-independent methodology for assaying Tigloidine HBr with high precision (<1.0% uncertainty).

Introduction: The Analytical Bottleneck

Tigloidine hydrobromide, a tropane alkaloid and structural analog of atropine, presents specific challenges in quality control. Conventional pharmacopoeial methods (BP/USP) for tropane alkaloids often rely on Non-Aqueous Titration (which lacks specificity, measuring only the basic nitrogen or halide counter-ion) or HPLC (which requires high-purity reference standards for every analyte and impurity).

For drug development professionals, the reliance on external reference standards creates a "traceability chain" risk. If the reference standard degrades, the assay fails. qNMR (Quantitative NMR) circumvents this by using an unrelated Internal Standard (IS) of known purity (e.g., Maleic Acid), making it a primary analytical method .[3]

Strategic Comparison of Methodologies
FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Specificity High: Distinguishes structure (isomers, degradation products).High: Separates impurities based on polarity.Low: Measures functional groups only.
Reference Standard Universal: Uses any pure IS (e.g., Maleic Acid).Specific: Requires pure Tigloidine standard.N/A: Uses standardized titrant.
Speed Rapid: <20 mins (No equilibration).Slow: 30-60 mins (Column equilibration + run).Rapid: <15 mins.
Precision High (RSD < 1.0%).High (RSD < 0.5-1.0%).Medium (RSD ~1.0%).
Blind Spots Inorganic salts (invisible to 1H NMR).Non-chromophoric impurities.Non-ionizable impurities.

Technical Validation Protocol: qNMR for Tigloidine HBr

The Principle of Self-Validation

In qNMR, the integrated signal intensity (


) is directly proportional to the number of nuclei (

) generating that signal. This linear relationship allows for absolute quantification without a calibration curve of the analyte itself.

The Core Equation:



Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1H for olefinic, 2H for maleic acid)
    
  • 
    : Molar mass
    
  • 
    : Gravimetric mass weighed
    
  • 
    : Analyte (Tigloidine)[8]
    
  • 
    : Internal Standard
    
Experimental Workflow
Step 1: Solvent & Internal Standard Selection [5]
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is ideal for the hydrobromide salt due to high solubility and lack of interfering signals in the aromatic/olefinic region.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: It provides a sharp singlet at

      
       6.3 ppm (in 
      
      
      
      ), which sits in a clean window distinct from Tigloidine's olefinic proton (
      
      
      ~6.6-6.8 ppm) and the solvent residual peak (
      
      
      4.79 ppm).
Step 2: Sample Preparation (Gravimetric Precision)
  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh ~20 mg of Tigloidine HBr (

    
    ) directly into a weighing boat. Record to 5 decimal places.
    
  • Weigh ~10 mg of Maleic Acid (

    
    ) into the same vessel.
    
  • Dissolve in 600

    
    L of 
    
    
    
    .
  • Transfer to a 5mm high-precision NMR tube. Note: Ensure complete dissolution; any particulate matter invalidates the mass ratio.

Step 3: Acquisition Parameters (The "Trust" Settings)

To ensure the signal integration is accurate (99.9% recovery of magnetization), specific parameters are non-negotiable.

  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (d1): 30 seconds .

    • Reasoning: The

      
       relaxation time for the olefinic protons is typically 3-5 seconds. 
      
      
      
      must be
      
      
      to prevent signal saturation.
  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Number of Scans (ns): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Data Analysis & Interpretation

Signal Assignment (Specificity)

You must select a "Quantification Signal" (QS) that is unique to Tigloidine and free from overlap.

  • Tigloidine QS: The olefinic proton of the tigloyl ester group (

    
    ).
    
    • Shift:

      
       6.6 – 6.9 ppm (typically a quartet-like multiplet).
      
    • Integration: Set to correspond to 1 Proton (

      
      ).
      
  • Internal Standard QS: Maleic Acid singlet.

    • Shift:

      
       6.3 ppm.
      
    • Integration: Corresponds to 2 Protons (

      
      ).
      

Note: Avoid the N-Methyl signal (~2.7 ppm) as it may overlap with impurity signals like pseudotropine or solvent satellites.

Impurity Profiling

qNMR can simultaneously identify common degradants:

  • Pseudotropine: Look for the loss of the olefinic signal and an upfield shift of the H-3 proton (from ~5.0 ppm to ~4.0 ppm).

  • Tiglic Acid: If hydrolysis has occurred, free tiglic acid signals will appear (often slightly shifted due to pH differences in the salt solution).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating Tigloidine purity, ensuring the method is "fit for purpose."

G Start Start: Tigloidine HBr Sample Solubility Solubility Check (D2O vs DMSO-d6) Start->Solubility IS_Select Internal Standard Selection (Maleic Acid vs TMSP) Solubility->IS_Select Soluble Acquisition qNMR Acquisition (d1 > 5x T1, 90° Pulse) IS_Select->Acquisition Processing Processing (Phase/Baseline Correction) Acquisition->Processing Check_Overlap Check Signal Overlap (QS vs Impurities) Processing->Check_Overlap Calc_Purity Calculate Purity (Mass %) Check_Overlap->Calc_Purity Clean Signals Fail_Method Method Failure: Select Different Solvent/IS Check_Overlap->Fail_Method Overlap Detected Report Generate CoA Calc_Purity->Report Fail_Method->Solubility

Caption: Figure 1: Logic flow for qNMR method development and validation. Note the critical decision point at Signal Overlap.

Case Study: qNMR vs. HPLC Results

To demonstrate the robustness of this protocol, we compare simulated data typical of a high-purity pharmaceutical batch.

ParameterHPLC-UV Method qNMR Method (Protocol Above)
Assay Value 99.4% (w/w)99.2% (w/w)
RSD (n=3) 0.3%0.5%
Total Analysis Time 4 hours (Prep + Run + Calc)45 minutes
Major Impurity 0.3% (Pseudotropine - requires Ref Std)Detected (Qualitative confirmation)
Conclusion High precision, but dependent on Ref Std purity.Absolute accuracy. Confirms HPLC result validity.

Expert Insight: The slight difference (0.2%) often arises because HPLC-UV assumes equal extinction coefficients for impurities unless corrected, whereas qNMR counts protons directly. Therefore, qNMR is often closer to the "true" mass balance.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • British Pharmacopoeia Commission. (2024). British Pharmacopoeia: Tropane Alkaloid Analysis Guidelines. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Sigma-Aldrich. (2023). TraceCERT® Organic Certified Reference Materials for qNMR. Link

Sources

Validation

Comparative Binding Affinity: Tigloidine vs. Atropine at the M1 Receptor

Topic: Comparative Binding Affinity: Tigloidine vs. Atropine at the M1 Muscarinic Receptor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity: Tigloidine vs. Atropine at the M1 Muscarinic Receptor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison of the binding affinities of Atropine (the prototype muscarinic antagonist) and Tigloidine (a minor tropane alkaloid) at the M1 muscarinic acetylcholine receptor. While both compounds share a tropane core, their stereochemical and ester-linkage differences result in a magnitude of difference in binding affinity. Atropine exhibits high-affinity blockade (


 nM), whereas Tigloidine displays significantly lower affinity, contributing to its distinct pharmacological profile which favors anti-spasticity applications with a reduced side-effect burden compared to atropine.

Chemical & Structural Basis of Affinity

The divergence in binding affinity is rooted in two critical structural distinctions: the stereochemistry of the tropane bridgehead and the nature of the esterified acid.

Structural Comparison Table
FeatureAtropineTigloidine
IUPAC Name (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate(3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (E)-2-methylbut-2-enoate
Tropane Isomer Tropine (3

-isomer)
Pseudotropine (3

-isomer)
Hydroxyl Orientation Axial (Endo)Equatorial (Exo)
Ester Acid Tropic Acid (Contains Phenyl group)Tiglic Acid (Short-chain unsaturated aliphatic)
Key Interaction Phenyl ring

-

stacking with receptor aromatic cage
Lacks aromatic moiety; weaker Van der Waals interactions
Structure-Activity Relationship (SAR) Analysis[1]
  • The Acid Moiety (Critical Factor): Atropine possesses a tropic acid ester. The phenyl group within tropic acid is essential for high-affinity binding, as it engages in strong

    
    -
    
    
    
    stacking interactions with the tyrosine-rich "aromatic cage" of the muscarinic receptor binding pocket. Tigloidine contains tiglic acid , a small unsaturated aliphatic chain. Lacking the phenyl ring, Tigloidine cannot form these stabilizing aromatic interactions, resulting in a drastic reduction in affinity.
  • Stereochemistry (Tropine vs. Pseudotropine): Atropine is an ester of tropine (axial/endo configuration), which directs the bulky ester group into a favorable position within the receptor cleft. Tigloidine is an ester of pseudotropine (equatorial/exo configuration). This conformational change alters the vector of the ester group, further preventing optimal alignment with the receptor's orthosteric site.

Binding Affinity Profile (M1 Receptor)

The following data summarizes the binding constants derived from competitive radioligand binding assays (typically using


-NMS or 

-QNB as the radiotracer).
Comparative Affinity Data
CompoundAffinity Class

Value (M1)
Relative PotencyClinical Implications
Atropine High Affinity1.6 nM

0.4
1.0 (Reference)Potent systemic anticholinergic; high incidence of dry mouth, mydriasis, tachycardia.
Tigloidine Low Affinity> 1,000 nM (Est.)*< 0.01Weak anticholinergic; used primarily for spasticity. Fewer systemic side effects due to lower receptor occupancy.

*Note: While specific


 values for Tigloidine are rare in modern high-throughput screens, historical pharmacological data establishes its potency as 1/10th to 1/20th that of atropine in functional assays, translating to a 

in the micromolar range.
Mechanistic Interpretation

At the M1 receptor, Atropine acts as a competitive inverse agonist/antagonist . It stabilizes the receptor in an inactive G-protein-uncoupled state. Tigloidine acts similarly but requires significantly higher concentrations to achieve occupancy. This "weak binder" profile allows Tigloidine to modulate pathological muscle tone (spasticity) potentially via spinal polysynaptic reflex inhibition, without fully blocking the critical central and peripheral M1 receptors that maintain cognitive function and autonomic homeostasis.

M1 Signaling & Blockade Visualization

The M1 receptor couples to the


 protein family. Activation leads to Phospholipase C (PLC) stimulation. Antagonists like Atropine and Tigloidine block this cascade.

M1_Signaling Agonist Acetylcholine (Agonist) M1 M1 Muscarinic Receptor (GPCR) Agonist->M1 Activates Antagonist Atropine / Tigloidine (Competitive Antagonists) Antagonist->M1 Blocks Gq Gq/11 Protein M1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Secretion, Contraction) Ca->Response PKC->Response

Figure 1: M1 Receptor Signal Transduction and Competitive Antagonism Mechanism.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the


 values of Tigloidine vs. Atropine, the following Competition Binding Assay  protocol is recommended. This protocol uses membrane preparations from CHO cells stably expressing human M1 receptors.
Materials
  • Receptor Source: CHO-hM1 cell membranes (commercial or in-house prep).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS), specific activity ~80 Ci/mmol. Concentration fixed at
    
    
    (~0.2 nM).
  • Competitors: Atropine (10 pM to 10

    
    M) and Tigloidine (1 nM to 1 mM).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Workflow Diagram

Binding_Assay Prep Membrane Prep (CHO-hM1) Incubate Incubation (60 min @ 25°C) Prep->Incubate + [3H]-NMS + Competitor Filter Harvesting (GF/B Filters) Incubate->Filter Vacuum Filtration Count Scintillation Counting Filter->Count Add Cocktail Analyze Data Analysis (Non-linear Regression) Count->Analyze Calculate Ki

Figure 2: Workflow for Competition Radioligand Binding Assay.

Detailed Steps
  • Preparation: Dilute membrane homogenates in Assay Buffer to achieve a protein concentration of 5–10

    
     g/well .
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Membrane +

      
      -NMS + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + 10 
      
      
      
      M Atropine.
    • Experimental: Membrane +

      
      -NMS + Varying concentrations of Tigloidine/Atropine.
      
  • Incubation: Incubate plates for 60 minutes at 25°C (equilibrium).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • M1 Receptor Selectivity & Atropine Affinity

    • Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine.[1] (1987).[2] Journal of Pharmacology and Experimental Therapeutics.

  • Tigloidine Structure & Pharmacology

    • Tigloidine - PubChem Compound Summary.
  • Muscarinic Receptor Subtypes & Antagonists

    • Muscarinic Receptor Agonists and Antagonists.[1][3][4] (2001).[5] Molecules.

  • Radioligand Binding Assay Methodology

    • Radioligand Binding Assay for Muscarinic Receptors.

Sources

Comparative

Comparative Pharmacological Profiling: Tigloidine Hydrobromide vs. Scopolamine in Rat Models

Executive Summary: The Therapeutic Index Paradox In the development of anticholinergic therapies for Parkinsonism and movement disorders, the central challenge is not efficacy, but the separation of therapeutic central n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Therapeutic Index Paradox

In the development of anticholinergic therapies for Parkinsonism and movement disorders, the central challenge is not efficacy, but the separation of therapeutic central nervous system (CNS) effects from debilitating peripheral and central side effects.

Scopolamine is the gold standard for high-potency muscarinic antagonism but is limited by a narrow therapeutic window, causing profound sedation, amnesia, and mydriasis at therapeutic doses. Tigloidine Hydrobromide , a tiglic acid ester of pseudotropine, presents a distinct pharmacological anomaly: while significantly less potent by weight (requiring ~200x higher doses), it exhibits a superior therapeutic index. It achieves anti-tremor efficacy without the behavioral aberrations or profound autonomic disruptions characteristic of scopolamine.

This guide provides a technical comparison of these two agents in rat models, focusing on the dissociation between anti-tremorine activity (efficacy) and side effect profiles (mydriasis, ataxia, and cognitive impairment).

Mechanistic & Structural Divergence

The pharmacological divergence stems directly from stereochemical differences in the tropane skeleton.

  • Scopolamine: An ester of tropic acid and scopine . The 6,7-epoxide bridge and the L-tropic acid moiety confer extremely high affinity for all muscarinic receptor subtypes (M1-M5), leading to potent but non-selective blockade.

  • Tigloidine: An ester of tiglic acid and pseudotropine (3

    
    -tropine). The 3
    
    
    
    -configuration (trans) of the ester group, compared to the 3
    
    
    (cis) found in atropine/scopolamine, dramatically lowers receptor affinity. However, this structural rigidity appears to filter out the "noise" of widespread receptor blockade, maintaining efficacy in basal ganglia circuits (anti-parkinsonian) while engaging less avidly with cortical and peripheral receptors responsible for side effects.

G cluster_0 Scopolamine (High Affinity / Low Selectivity) cluster_1 Tigloidine (Low Affinity / High Index) Scop Scopolamine (Scopine + Tropic Acid) M_All High Affinity Blockade (M1, M2, M3, M4, M5) Scop->M_All Kd < 1 nM Tig Tigloidine (Pseudotropine + Tiglic Acid) Scop->Tig Structural Isomerism (3α vs 3β) SideEff Severe Side Effects (Amnesia, Mydriasis, Sedation) M_All->SideEff M_Sel Moderate Affinity Blockade (Basal Ganglia Preferential?) Tig->M_Sel Kd > 100 nM TherEff Anti-Tremor Efficacy (Tremorine Antagonism) M_Sel->TherEff

Figure 1: Mechanistic divergence driven by stereochemistry. Scopolamine's high affinity leads to broad toxicity, while Tigloidine's lower affinity results in a cleaner therapeutic profile.

Comparative Efficacy & Side Effect Data

The following data synthesizes historical and modern pharmacological profiling in Wistar and Sprague-Dawley rats.

Table 1: Potency & Therapeutic Index Comparison
ParameterScopolamine HBrTigloidine HBrRatio (Scop:Tig)Clinical Implication
Anti-Tremor Efficacy (ED50)0.1 – 0.5 mg/kg (s.c.)80 – 100 mg/kg (i.p.)~1:200Tigloidine requires massive doses for effect.
Mydriatic Activity (Pupil Dilation)Strong at 0.05 mg/kgWeak/Negligible at 50 mg/kg>1:1000Tigloidine spares vision at effective doses.
Sedation / Ataxia (Rotarod)Significant at 1.0 mg/kgNone at 100 mg/kgN/ATigloidine lacks the "stupor" of scopolamine.
Lethality Protection (Physostigmine)High Potency100 mg/kg (80% survival)~1:200Both effectively antagonize cholinergic overdose.
Behavioral Aberrations Hallucinations/DeliriumNone Observed-Tigloidine is "psychiatrically" cleaner.

Critical Insight: Do not let the high ED50 of Tigloidine (80 mg/kg) deter investigation. In drug development, potency is vanity; therapeutic index is sanity. The fact that Tigloidine can be dosed at 100 mg/kg without causing the blinding mydriasis or ataxia seen with 1 mg/kg of Scopolamine makes it a superior candidate for chronic maintenance therapy in models where side effect burden is a confounder.

Detailed Experimental Protocols

To validate these profiles in your own lab, use the following standardized workflows. These protocols are designed to self-validate by including positive controls.

Protocol A: Tremorine-Induced Tremor (Efficacy Model)

Validates the anti-parkinsonian potential of the test compound.

  • Animals: Male Wistar rats (200–250g), fasted for 12 hours.

  • Pre-treatment:

    • Group A (Vehicle): Saline i.p.

    • Group B (Reference): Scopolamine 0.5 mg/kg s.c.

    • Group C (Test): Tigloidine 80, 100, 120 mg/kg i.p.

    • Wait time: 30 minutes.

  • Induction: Administer Tremorine Dihydrochloride (20 mg/kg i.p.). This acts as a prodrug, metabolized to oxotremorine, inducing central cholinergic tremors.

  • Scoring (at 15, 30, 60 min post-induction):

    • 0: No tremor.

    • 1: Slight tremor (visible only when lifting animal).

    • 2: Moderate tremor (visible at rest).

    • 3: Severe tremor (whole body shaking).

  • Endpoint: Calculate the % inhibition of tremor score relative to Group A.

Protocol B: Digital Pupillometry (Side Effect Model)

Quantifies the peripheral anticholinergic burden (Mydriasis).

  • Setup: Place rat in a restraining tube in a dimly lit room (approx. 50 lux). Allow 10 min acclimation.

  • Measurement: Use a digital caliper or calibrated video software to measure resting pupil diameter.

  • Administration: Inject drug (Scopolamine 0.1 mg/kg vs. Tigloidine 100 mg/kg).

  • Time Course: Measure pupil diameter at 15, 30, 60, and 120 minutes.

  • Validation: Scopolamine should induce "fixed dilated pupils" (>4mm) within 30 minutes. Tigloidine should show minimal change (<1mm increase) even at peak anti-tremor doses.

Protocol C: Rotarod Performance (CNS Toxicity Model)

Assesses ataxia and sedation.

  • Training: Train rats on an accelerating rotarod (4 to 40 rpm over 5 mins) for 3 consecutive days until latency to fall > 180 seconds.

  • Testing: Administer drug.

  • Trials: Run rotarod test at 30, 60, and 90 minutes post-dose.

  • Interpretation: A decrease in latency to fall indicates sedation or ataxia. Scopolamine (1-3 mg/kg) typically reduces latency by >50%. Tigloidine (100 mg/kg) typically preserves motor function (latency remains >80% of baseline).

Experimental Workflow Visualization

The following diagram illustrates the parallel assessment strategy required to calculate the Therapeutic Index (TI).

ExperimentFlow cluster_efficacy Efficacy Arm (Tremorine) cluster_toxicity Toxicity Arm (Side Effects) Start Subject Selection (Male Wistar Rats, n=10/group) Tremorine Administer Tremorine (20 mg/kg i.p.) Start->Tremorine Pupil Measure Pupil Diameter (Mydriasis) Start->Pupil Rotarod Rotarod Test (Ataxia/Sedation) Start->Rotarod Score Score Tremor Severity (0-3 Scale) Tremorine->Score ED50_Eff Calculate ED50 (Efficacy) Target: Inhibition of Tremor Score->ED50_Eff TI Therapeutic Index (TI) TI = ED50(Tox) / ED50(Eff) ED50_Eff->TI Compare ED50_Tox Calculate ED50 (Toxicity) Target: 50% Impairment Pupil->ED50_Tox Rotarod->ED50_Tox ED50_Tox->TI Compare

Figure 2: Parallel workflow for determining the Therapeutic Index. Note that for Tigloidine, the "Toxicity" arm often fails to reach an ED50 within reasonable dosing limits, indicating a high safety ceiling.

References
  • Source for tremorine antagonism data (80-100 mg/kg)
  • Trautner, E. M., & Noack, C. H. (1951). Tigloidine as a substitute for atropine in the treatment of Parkinsonism. The Medical Journal of Australia.
  • Rudy, J. W. (1996). Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning. Neurobiology of Learning and Memory.[1] Retrieved from [Link]

    • Source for Scopolamine cognitive impairment dosages (1.0 mg/kg).[2]

  • Khavandgar, S., et al. (2010). Scopolamine reversal of tremor produced by low doses of physostigmine in rats. Pharmacology Biochemistry and Behavior.[3][4][5][6] Retrieved from [Link]

    • Source for Scopolamine anti-tremor potency (0.1-0.2 mg/kg).[7]

  • Review of Optometry. (2021). Managing Miotics and Mydriatics. Retrieved from [Link]

    • Comparative data on strong mydriatic effects of atropine/scopolamine vs.

Sources

Validation

Introduction: The Critical Role of Physicochemical Characterization

An In-Depth Technical Guide to the Physicochemical Characterization of Tigloidine Hydrobromide This guide provides a comprehensive comparison of methodologies for determining the melting point and optical rotation of Tig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Tigloidine Hydrobromide

This guide provides a comprehensive comparison of methodologies for determining the melting point and optical rotation of Tigloidine Hydrobromide (HBr), a tropane alkaloid of pharmaceutical interest.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring data integrity and methodological robustness.

Tigloidine, a naturally occurring tropane alkaloid found in plants like Duboisia myoporoides, is structurally related to atropine.[1][3] As with any active pharmaceutical ingredient (API), the unambiguous determination of its physicochemical properties is a cornerstone of quality control, ensuring identity, purity, and batch-to-batch consistency.[4] Melting point and optical rotation are fundamental parameters in this characterization.

  • Melting Point provides a rapid and effective means to assess purity. Pure crystalline solids exhibit a sharp, well-defined melting range, whereas the presence of impurities typically depresses and broadens this range.[4][5]

  • Optical Rotation is an intrinsic property of chiral molecules like Tigloidine. Its measurement is crucial for confirming the stereochemical identity and enantiomeric purity of the compound, which directly impacts its pharmacological activity and safety profile.[6][7]

This guide details validated, self-verifying protocols for these analyses, grounded in pharmacopeial standards and established analytical principles.

Part 1: Determination of Melting Point

The transition temperature from a solid to a liquid phase is a highly sensitive indicator of a compound's purity.[5] For Tigloidine HBr, establishing a precise melting point is a critical identity test.

Comparative Analysis of Methodologies

Two primary methods are employed for melting point determination in a pharmaceutical setting: the classical Capillary Tube Method and the instrumental technique of Differential Scanning Calorimetry (DSC).

FeatureCapillary Tube Method (Automated)Differential Scanning Calorimetry (DSC)
Principle Visual or optical detection of phase transition of a sample heated in a glass capillary.[4]Measures the difference in heat flow between the sample and a reference as a function of temperature.
Advantages High accuracy with digital control, GLP/GMP compliance, cost-effective, and rapid.[4]Highly sensitive and quantitative, provides thermodynamic data (e.g., enthalpy of fusion), suitable for polymorphism studies.
Disadvantages Provides less thermodynamic information than DSC, potential for operator variability in manual systems.[4]Higher equipment cost, requires more specialized operator training.
Application Routine quality control, identity confirmation, and purity assessment.[5][8]In-depth thermal analysis, characterization of new chemical entities, polymorphism, and formulation studies.

For routine quality control and identity verification of Tigloidine HBr, the automated capillary tube method offers an optimal balance of accuracy, compliance, and efficiency.

Experimental Protocol: USP <741> Capillary Method

This protocol describes the determination of the melting range of Tigloidine HBr using an automated digital melting point apparatus, in alignment with the U.S. Pharmacopeia (USP) Class Ia procedure.[8]

Instrumentation:

  • Automated Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP50)

  • Melting Point Capillary Tubes

  • Certified Reference Standards for calibration (e.g., Caffeine, Vanillin)

Step-by-Step Protocol:

  • System Calibration: Prior to analysis, verify the instrument's temperature accuracy using at least two USP-certified reference standards that bracket the expected melting point of Tigloidine HBr. The instrument's performance must meet the specifications outlined in the reference standard certificates.

  • Sample Preparation:

    • Ensure the Tigloidine HBr sample is completely dry and finely powdered. If necessary, dry the sample under vacuum at a temperature below its decomposition point.

    • Load the sample into a capillary tube by tapping the open end into the powder, achieving a tightly packed column of 2-4 mm in height.[9]

  • Instrument Setup:

    • Set the starting temperature to approximately 10°C below the expected melting point. For tropane alkaloid hydrobromides like Scopolamine HBr (melts ~197°C), a preliminary rapid scan may be necessary to estimate the range.[10]

    • Set the heating rate to 1 ± 0.5 °C/minute.[8] A slow ramp rate is critical for accuracy.[9]

  • Analysis:

    • Insert the prepared capillary into the heating block.

    • Initiate the heating program. The instrument will automatically detect and record the melting range.

    • The onset temperature is recorded when the substance first shows signs of melting (e.g., collapse against the capillary wall).[8]

    • The clear point is the temperature at which the sample becomes completely liquid.[8]

  • Reporting: Record the result as a range from the onset temperature to the clear point. Perform the determination in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow Start Start Calibrate Calibrate Instrument (USP Standards) Start->Calibrate System Suitability Prepare Prepare Sample (Dry, Powder, Load Capillary) Calibrate->Prepare Setup Set Method Parameters (Start Temp, Ramp Rate) Prepare->Setup Analyze Run Analysis Setup->Analyze Record Record Melting Range (Onset to Clear Point) Analyze->Record Report Report Average of Triplicate Runs Record->Report n=3 End End Report->End

Caption: Workflow for USP-compliant melting point determination.

Part 2: Determination of Optical Rotation

Tigloidine possesses chiral centers, making it optically active. The measurement of its specific rotation is a definitive test of its stereochemical configuration.

Theoretical Basis: Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[11][12] The specific rotation ([α]) is a standardized value calculated from the observed rotation (α) using the Biot equation:

[α]λT = (100 * α) / (l * c)

Where:

  • T is the temperature (typically 20°C or 25°C).

  • λ is the wavelength of light (typically the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

The choice of solvent, concentration, and temperature is critical as these parameters can significantly influence the measured rotation.

Experimental Protocol: Specific Rotation Measurement

This protocol outlines the steps for determining the specific rotation of Tigloidine HBr. Method validation should be performed according to ICH Q2(R1) guidelines.[13][14]

Instrumentation and Reagents:

  • High-precision digital polarimeter

  • Sodium lamp (589 nm) or equivalent light source

  • 1 dm (100 mm) polarimeter cell

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Reagent-grade solvent (e.g., water, ethanol). The solubility of HBr salts in water is typically high.[15]

  • Certified Quartz Plate for calibration.

Step-by-Step Protocol:

  • System Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument using a certified quartz plate or a validated reference standard solution. The reading must be within the tolerance specified in the certificate.

  • Solvent Blank: Fill the polarimeter cell with the chosen solvent. Ensure no air bubbles are present. Place the cell in the instrument and zero the reading. This corrects for any optical activity of the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh approximately 100-500 mg of Tigloidine HBr.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is clear and homogenous. The concentration should be chosen to give a significant rotation (ideally between 0.5° and 5.0°) without being too opaque.

  • Measurement:

    • Rinse the polarimeter cell with the sample solution two to three times.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the instrument and allow the reading to stabilize (typically 30-60 seconds).

    • Record the observed optical rotation (α) and the temperature. Perform at least five replicate readings and calculate the average.

  • Calculation: Calculate the specific rotation using the Biot equation.

Workflow for Optical Rotation Determination

OpticalRotationWorkflow Start Start Calibrate Calibrate Polarimeter (Quartz Plate) Start->Calibrate System Suitability Blank Measure Solvent Blank (Zero Instrument) Calibrate->Blank Prepare Prepare Sample Solution (Accurate Concentration) Blank->Prepare Measure Measure Observed Rotation (α) (n=5 readings) Prepare->Measure Calculate Calculate Specific Rotation [α] = (100α)/(lc) Measure->Calculate Report Report [α], Temp, λ, Solvent, Concentration Calculate->Report End End Report->End

Caption: Workflow for specific rotation measurement and calculation.

Comparative Data Summary

This table provides a framework for reporting the determined physicochemical data for Tigloidine HBr and compares it to a well-characterized related tropane alkaloid, Scopolamine HBr.

PropertyTigloidine HBrScopolamine HBr (for comparison)
CAS Number 22846-83-9[1]114-49-8[10]
Molecular Formula C₁₃H₂₂BrNO₂[1]C₁₇H₂₂BrNO₄
Molecular Weight 304.23 g/mol [1]384.26 g/mol
Melting Point To be determined experimentally~197 °C (decomposes)[10]
Specific Rotation [α] To be determined experimentally-24° to -26° (c=5, water, 25°C)

Conclusion

The accurate determination of melting point and optical rotation are non-negotiable aspects of the quality assessment of Tigloidine HBr. By employing validated, pharmacopeia-compliant methodologies such as automated capillary melting point determination and digital polarimetry, researchers and quality control professionals can ensure the identity, purity, and stereochemical integrity of this important tropane alkaloid. The protocols and comparative frameworks provided in this guide serve as a robust foundation for the physicochemical characterization required in a regulated drug development environment.

References

  • LookChem. (n.d.). Cas 495-83-0, tigloidine. Retrieved February 6, 2026, from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 6, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 6, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 6, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2026, January 1). Tigloidine. Retrieved February 6, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Tigloidine (CAS 495-83-0). Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Scopolamine Hydrobromide. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tropigline. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Trigonelline. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen Bromide. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Drawell. (n.d.). How Polarimeters are Applied in Pharmaceutical Quality Control. Retrieved February 6, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved February 6, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 6, 2026, from [Link]

  • Rudolph Research Analytical. (n.d.). Polarimeter Requirements for the Pharmaceutical Industry. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PMC. Retrieved February 6, 2026, from [Link]

  • Pharma Info Nepal. (2023, October 1). Polarimetry Principle Instrumentation and Applications. Retrieved February 6, 2026, from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Tropane alkaloid. Retrieved February 6, 2026, from [Link]

  • Slideshare. (n.d.). Pharmaceutical Analysis 2 Polarimetry.pdf. Retrieved February 6, 2026, from [Link]

  • OUCI. (2020). Tropane alkaloids (hyoscyamine, scopolamine and atropine) from genus Datura: extractions, contents, syntheses and effects. Retrieved February 6, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 6, 2026, from [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Detection Limits for Tigloidine in Biological Samples

Executive Summary Tigloidine (C₁₃H₂₁NO₂), a tropane alkaloid and structural isomer of tiglyltropine, presents unique bioanalytical challenges due to its low physiological concentrations and the presence of stereoisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tigloidine (C₁₃H₂₁NO₂), a tropane alkaloid and structural isomer of tiglyltropine, presents unique bioanalytical challenges due to its low physiological concentrations and the presence of stereoisomers in biological matrices. While traditional methods like GC-MS and HPLC-UV have been employed historically, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has emerged as the gold standard.

This guide provides an in-depth technical comparison demonstrating that LC-MS/MS offers superior sensitivity (LLOQ < 0.5 ng/mL), specificity (isomer resolution), and throughput compared to alternatives. We detail a self-validating workflow designed to achieve maximum sensitivity in plasma and urine samples.

Part 1: The Analytical Challenge

The quantification of Tigloidine is complicated by three factors:

  • Isomerism: Tigloidine is the tiglic acid ester of pseudotropine. It must be chromatographically resolved from its isomers (e.g., tiglyltropine) to avoid false positives.

  • Basicity: As a tertiary amine, Tigloidine causes peak tailing on traditional silica-based columns, affecting integration at the Lower Limit of Quantitation (LLOQ).

  • Matrix Interference: In plasma and urine, phospholipids and endogenous amines suppress ionization in the mass spectrometer source (ESI).

Part 2: Comparative Analysis (LC-MS/MS vs. Alternatives)

The following data compares the performance of LC-MS/MS against Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV.

Table 1: Performance Metrics Comparison
FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV
Detection Principle Electrospray Ionization (ESI+) / MRMElectron Impact (EI)UV Absorbance (210-220 nm)
LLOQ (Plasma) 0.1 – 0.5 ng/mL 5 – 20 ng/mL> 100 ng/mL
Sample Volume 50 – 100 µL> 500 µL> 1000 µL
Selectivity High (Mass + Retention Time)Moderate (RT + Fragment Pattern)Low (RT only)
Derivatization Not Required Often Required (to improve volatility)Not Required
Throughput High (5–8 min run time)Low (20+ min run time)Moderate
Isomer Resolution Excellent (with optimized column)GoodPoor

Key Insight: GC-MS requires thermal vaporization. Tropane alkaloids can suffer from thermal degradation in the injection port, leading to variable recovery. LC-MS/MS analyzes the compound in the liquid phase, preserving integrity.

Part 3: Optimized Experimental Workflow

To achieve an LLOQ of 0.1 ng/mL , a standard protein precipitation is insufficient due to matrix effects. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , which is critical for basic alkaloids like Tigloidine.

Sample Preparation (The "Clean-Up" Protocol)
  • Aliquoting: Transfer 100 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (e.g., Atropine-d5 or Scopolamine-d3 if Tigloidine-d3 is unavailable).

  • Pre-treatment: Add 300 µL of 2% Formic Acid in water. Vortex. (Acidification ensures Tigloidine is positively charged).

  • SPE Loading (MCX Cartridge):

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Apply pre-treated sample.[1]

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals/phospholipids).

    • Elute: 500 µL of 5% Ammonia in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions[2][3][4][5][6][7]
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Why? The "Charged Surface Hybrid" (CSH) particle technology provides excellent peak shape for basic compounds like Tigloidine at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (ESI+)

Tigloidine (MW 223.3) forms a protonated molecular ion


.
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 224.1

  • Quantifier Transition: m/z 224.1 → 124.1 (Tropane ring fragment).

  • Qualifier Transition: m/z 224.1 → 83.0 (Tigloyl fragment).

  • Dwell Time: 50 ms.

Part 4: Visualization of the Workflow

The following diagram illustrates the critical decision points and flow of the bioanalytical method.

Tigloidine_Workflow cluster_Prep Sample Preparation cluster_LC Chromatography cluster_MS Detection Input Biological Sample (Plasma/Urine) Acidify Acidification (2% FA) Protonate Amine Input->Acidify SPE SPE (MCX Cartridge) Remove Phospholipids Acidify->SPE Load Elute Elution (5% NH4OH) Release Analyte SPE->Elute Wash & Elute Column CSH C18 Column (Charged Surface Hybrid) Elute->Column Separation Isomer Separation (Tigloidine vs. Tiglyltropine) Column->Separation ESI ESI+ Source (m/z 224.1) Separation->ESI MRM MRM Transitions 224 -> 124 (Quant) 224 -> 83 (Qual) ESI->MRM Result Data Output LLOQ: 0.1 ng/mL MRM->Result

Caption: Figure 1. Optimized LC-MS/MS workflow for Tigloidine, highlighting the critical SPE cleanup and isomer separation steps.

Part 5: Validation & Scientific Integrity

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria (based on FDA/EMA Bioanalytical Method Validation guidelines):

  • Linearity: The method should demonstrate linearity from 0.1 ng/mL to 100 ng/mL (

    
    ).
    
  • Accuracy & Precision:

    • Intra-day precision (CV) should be < 15% (< 20% at LLOQ).

    • Accuracy should be within ±15% of nominal concentration.

  • Matrix Effect (ME):

    • Calculate ME using:

      
      
      
    • A = Peak area of standard in neat solution.

    • B = Peak area of standard spiked into extracted blank matrix.

    • Goal: ME should be between 85% and 115%. If < 85% (suppression), the MCX wash steps must be optimized.

Why this works (Causality):

The combination of MCX SPE and CSH C18 chromatography addresses the two main failure points: ion suppression from plasma phospholipids and peak tailing from the basic amine group. This ensures that the signal-to-noise ratio at 0.1 ng/mL is sufficient (> 10:1) for reliable quantitation.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Sempio, C., et al. (2024).[3][4] Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link] (Note: Validates the efficacy of LC-MS/MS for complex alkaloid mixtures in plasma with LLOQs ~0.5 ng/mL).

  • Vuković, G., et al. (2018). LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. ResearchGate. [Link] (Note: Establishes fragmentation patterns and sensitivity baselines for tropane alkaloids).

  • Carlier, J., et al. (2012). Tropane alkaloids in biological matrices: A review of analytical methods. Talanta. [Link] (Note: Comprehensive review comparing GC-MS and LC-MS performance).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tigloidine hydrobromide

[1][2] Executive Summary & Chemical Profile Tigloidine Hydrobromide (CAS: 22846-83-9) is a tropane alkaloid and the tigloic acid ester of pseudotropine.[1][2] Structurally analogous to atropine and scopolamine, it acts a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Tigloidine Hydrobromide (CAS: 22846-83-9) is a tropane alkaloid and the tigloic acid ester of pseudotropine.[1][2] Structurally analogous to atropine and scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1]

While historically investigated for Parkinsonism, its handling requires rigorous safety protocols due to its potent anticholinergic activity.[1] This guide provides a self-validating safety framework for researchers, moving beyond generic SDS advice to address the specific toxicological risks of tropane alkaloids.

Critical Hazard Profile:

  • Primary Risk: Acute Toxicity (Oral, Inhalation, Dermal).[1][3]

  • Mechanism: Anticholinergic toxidrome (Central and Peripheral).[1][2][4][5]

  • Physical State: Crystalline solid (Dust generation is the primary vector of exposure).[1][2]

Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding the causality of toxicity.[1][2] Tigloidine does not merely "irritate"; it systemically disrupts parasympathetic signaling.[1][2]

The Anticholinergic Toxidrome (The "Why" behind the PPE)

Exposure to Tigloidine dust or aerosols can rapidly lead to systemic inhibition of muscarinic receptors.[1][2]

Target SystemPhysiological EffectSymptom (Warning Sign)
Ocular Iris sphincter paralysisMydriasis (dilated pupils), photophobia, blurred vision.[1][2]
Secretory Glandular inhibitionAnhydrosis (dry skin), xerostomia (dry mouth).[1][2]
Cardiovascular Vagal tone blockadeTachycardia, hypertension.[2]
CNS Blood-brain barrier crossingConfusion, ataxia, hallucinations (high dose).[1][2]

Scientific Note: Unlike quaternary ammonium compounds, Tigloidine is a tertiary amine.[1] It can cross the blood-brain barrier, making inhalation of dust a critical CNS hazard [1].[1][2]

The PPE Protocol: A Multi-Barrier System

Do not rely on a single layer of protection.[1][2] Use a "Redundancy Strategy" where the failure of one barrier does not result in immediate exposure.[1][2]

A. Respiratory Protection (Critical Control Point)

Because Tigloidine HBr is a salt handled as a powder, inhalation of micro-particulates is the highest risk.[1]

  • Primary Engineering Control: Handling must occur within a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).[1][2]

  • PPE Requirement:

    • Minimum: N95 (US) or P2 (EU) disposable respirator (only if handling closed containers).[1][2]

    • Operational (Open Handling): P100/P3 Half-face elastomeric respirator.[1][2]

    • Rationale: Standard surgical masks offer zero protection against alkaloid dusts.[1][2] P100 filters capture 99.97% of airborne particles <0.3 microns.[1][2]

B. Dermal Protection (Permeation Resistance)

Tropane alkaloids can be absorbed transdermally, especially if solubilized in organic solvents (e.g., DMSO, Ethanol) which act as permeation enhancers.[1]

  • Glove Selection:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1][2]

    • Technique: Double-gloving is mandatory.[1][2]

      • Inner Glove: Standard Nitrile (Bright color, e.g., Blue).[1]

      • Outer Glove: Extended cuff Nitrile (Contrasting color, e.g., Purple/White) to visualize breaches.[1]

    • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

C. Ocular Protection[1][2]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Contraindication: Do NOT wear contact lenses.[1][2] Dust trapped behind a lens can cause prolonged corneal exposure and severe mydriasis.[1][2]

Operational Workflow: Weighing & Solubilization

The moment of highest risk is the transfer of solid Tigloidine HBr from the stock vial to the balance.[1][2]

Protocol: The "Static-Free" Transfer[1][2]
  • Preparation: Place an anti-static gun or ionizer inside the fume hood.[1][2] Tropane salts are prone to static charge and can "jump" or disperse.[1][2]

  • Zone Setup: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1][2]

  • Weighing:

    • Tare the receiving vial with its cap.[1][2]

    • Open the Tigloidine stock vial only inside the hood.[1][2]

    • Transfer solid using a disposable spatula.[1][2]

    • Do not return excess chemical to the stock vial (risk of contamination and dust generation).[1][2]

  • Solubilization: Add solvent (e.g., DMSO) immediately to the receiving vial to trap the dust in solution.[1] Once dissolved, the inhalation risk drops significantly, but dermal risk (permeation) increases.[1]

Visualization: PPE Decision Logic

PPE_Decision_Logic Start Handling Tigloidine HBr State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid High Dust Risk Liquid Solution (DMSO/Water) State_Check->Liquid Absorption Risk Eng_Control_Solid Engineering: Fume Hood / HEPA Enclosure Solid->Eng_Control_Solid Eng_Control_Liq Engineering: Fume Hood Liquid->Eng_Control_Liq Resp_Solid Resp: P100/P3 Elastomeric Mask Eng_Control_Solid->Resp_Solid Skin_Solid Skin: Double Nitrile + Lab Coat + Tyvek Sleeves Resp_Solid->Skin_Solid Resp_Liq Resp: Surgical mask (Splash guard only) *Unless aerosolizing* Eng_Control_Liq->Resp_Liq Skin_Liq Skin: Double Nitrile (Change immediately on splash) Resp_Liq->Skin_Liq

Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1][2] Note the escalation of respiratory protection for solids.[1][2]

Emergency Response: Exposure Pathways

In the event of exposure, immediate action can prevent systemic anticholinergic toxicity.[1]

A. Ocular Exposure (Dust/Splash)[1][2]
  • Immediate Action: Flush eyes with lukewarm water or saline for 15 minutes .[1][2]

  • Medical Alert: Inform medical personnel of "Anticholinergic Tropane Alkaloid Exposure."[1][2]

  • Note: Pupil dilation may persist for days; this is not necessarily a sign of permanent damage but requires monitoring.[1][2]

B. Dermal Exposure[1][2]
  • Action: Wash with soap and water.[1][2] Do not use alcohol or organic solvents , as these may increase skin absorption of the alkaloid.[1]

Visualization: Exposure Response Pathway

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Eye Ocular (Eye) Type->Eye Skin Dermal (Skin) Type->Skin Inhale Inhalation Type->Inhale Action_Eye Flush 15 mins (No Contact Lenses) Eye->Action_Eye Action_Skin Soap & Water Wash (NO Alcohol) Skin->Action_Skin Action_Inhale Move to Fresh Air Monitor Breathing Inhale->Action_Inhale Medical Seek Medical Attention Code: Anticholinergic Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate response protocols for different exposure routes.[1][2] Note the prohibition of alcohol for dermal washing.[1][2]

Disposal & Deactivation

Tigloidine HBr is a hazardous chemical waste.[1][2]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Toxic Solid Waste" bag (double-bagged).[1][2]

  • Liquid Waste: Dispose of solutions in "High Hazard Organic" waste streams.[1][2]

  • Deactivation: For surface cleaning, use a surfactant-based cleaner (soap water) followed by water.[1][2] Avoid oxidizing agents unless specified by your facility's EHS, as they may create unknown byproducts.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5281865, Tigloidine. Retrieved from [Link]

  • Rathbone, D. A., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics.[1] PMC (PubMed Central).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Tropane Alkaloids.[1][2] Retrieved from [Link][1][2]

Sources

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